molecular formula C38H44ClN2Na3O12S4 B15139799 S0456

S0456

Cat. No.: B15139799
M. Wt: 953.5 g/mol
InChI Key: RNYJFPBIWHZDBN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

S0456 is a useful research compound. Its molecular formula is C38H44ClN2Na3O12S4 and its molecular weight is 953.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H44ClN2Na3O12S4

Molecular Weight

953.5 g/mol

IUPAC Name

trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate

InChI

InChI=1S/C38H47ClN2O12S4.3Na/c1-37(2)30-24-28(56(48,49)50)14-16-32(30)40(20-5-7-22-54(42,43)44)34(37)18-12-26-10-9-11-27(36(26)39)13-19-35-38(3,4)31-25-29(57(51,52)53)15-17-33(31)41(35)21-6-8-23-55(45,46)47;;;/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,42,43,44,45,46,47,48,49,50,51,52,53);;;/q;3*+1/p-3

InChI Key

RNYJFPBIWHZDBN-UHFFFAOYSA-K

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

S0456 Fluorescent Dye: A Technical Guide to its Principle of Operation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S0456 is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of organic molecules.[1][2] It has garnered significant attention in the field of biomedical imaging, particularly for its application as a tumor-specific optical imaging agent.[1] This is primarily due to its ability to be conjugated to targeting moieties, such as folic acid, which allows for the selective visualization of cancer cells that overexpress the folate receptor.[2][3] This technical guide provides an in-depth overview of the core principles governing the operation of the this compound fluorescent dye, including its photophysical properties, mechanism of cellular uptake, and detailed experimental protocols for its application.

Core Principle of Operation: Photophysics of a Cyanine Dye

The fluorescence of this compound is rooted in the electronic structure of its cyanine core. Cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length and nature of this conjugated system of alternating single and double bonds are the primary determinants of the dye's absorption and emission wavelengths.

The fundamental principle of this compound's operation can be broken down into the following steps:

  • Excitation: When this compound absorbs a photon of light with energy corresponding to its absorption maximum (approximately 788 nm), an electron is promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).[1] This creates a short-lived, high-energy excited state.

  • Vibrational Relaxation: The excited molecule rapidly loses some of its energy through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the excited electronic state. This process is extremely fast, typically occurring on the picosecond timescale.

  • Fluorescence Emission: From this relaxed excited state, the molecule can return to its ground electronic state through the emission of a photon. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. For this compound, this results in fluorescence emission with a maximum at approximately 800 nm.[1]

Several factors can influence the fluorescence efficiency of this compound. The rigidity of the molecular structure is crucial; processes like cis-trans isomerization around the polymethine chain can provide a non-radiative pathway for the molecule to return to the ground state, thus quenching fluorescence. When conjugated to a targeting ligand and bound to its receptor, the microenvironment of the dye can become more rigid, leading to an enhancement of its fluorescence quantum yield.

Quantitative Data

The photophysical properties of this compound are critical for its application in fluorescence imaging. The following table summarizes the key quantitative data for this dye.

PropertyValueReference
Maximum Excitation Wavelength (λex) 788 nm[1]
Maximum Emission Wavelength (λem) 800 nm[1]
Molecular Formula C38H44ClN2Na3O12S4[3]
Molecular Weight 953.44 g/mol [3]

Signaling Pathway: Folate Receptor-Mediated Endocytosis

When this compound is conjugated to folic acid, it targets cells that overexpress the folate receptor alpha (FRα), a common feature of many cancer cells. The cellular uptake of the this compound-folate conjugate is primarily mediated by a process called potocytosis, a specific type of receptor-mediated endocytosis.

The signaling and uptake pathway can be visualized as follows:

Folate_Receptor_Pathway cluster_membrane S0456_Folate This compound-Folate Conjugate FRa Folate Receptor α (FRα) S0456_Folate->FRa Binding Caveolae Caveolae Formation FRa->Caveolae Clustering & Invagination Cell_Membrane Cancer Cell Membrane Endosome Endosome Caveolae->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Release This compound Release (Fluorescence) Lysosome->Release Acidic pH Triggered Release

Caption: Folate Receptor-Mediated Endocytosis of this compound-Folate Conjugate.

Experimental Protocols

The following are detailed methodologies for the application of this compound-folate conjugates in both in vitro and in vivo settings.

In Vitro Staining of Folate Receptor-Positive Cancer Cells

This protocol describes the staining of cultured cancer cells known to overexpress the folate receptor (e.g., KB, HeLa, or certain ovarian cancer cell lines) with an this compound-folate conjugate.

Materials:

  • This compound-folate conjugate

  • Folate receptor-positive cancer cells (e.g., KB cells)

  • Folate-free cell culture medium (e.g., Folate-Free RPMI)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Paraformaldehyde (PFA) or Methanol for fixation

  • Mounting medium with DAPI (optional)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Cell Culture: Culture folate receptor-positive cells on glass-bottom dishes or coverslips in standard culture medium until they reach 60-70% confluency.

  • Folate Depletion: One day prior to staining, replace the standard medium with folate-free medium to enhance the expression and availability of folate receptors on the cell surface.

  • Preparation of Staining Solution: Prepare a working solution of the this compound-folate conjugate in folate-free medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.

  • Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-folate staining solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound conjugate.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by three washes with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Image the cells using a fluorescence microscope equipped with excitation and emission filters appropriate for this compound (e.g., Excitation: 760-790 nm, Emission: 800-830 nm).

In_Vitro_Workflow Start Start Cell_Culture Culture FR+ Cells Start->Cell_Culture Folate_Depletion Folate Depletion (24h) Cell_Culture->Folate_Depletion Staining Incubate with this compound-Folate (1-2h, 37°C) Folate_Depletion->Staining Wash Wash (3x with PBS) Staining->Wash Fixation Fixation (Optional, 4% PFA) Wash->Fixation Image Fluorescence Microscopy Fixation->Image End End Image->End

Caption: Experimental Workflow for In Vitro Cell Staining with this compound-Folate.

In Vivo Imaging of Tumors in a Xenograft Mouse Model

This protocol outlines a general procedure for in vivo fluorescence imaging of folate receptor-positive tumors using an this compound-folate conjugate in a mouse model.

Materials:

  • This compound-folate conjugate

  • Tumor-bearing mice (e.g., nude mice with subcutaneous KB cell xenografts)

  • Sterile PBS or other appropriate vehicle for injection

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model: Establish tumors in immunocompromised mice by subcutaneously injecting folate receptor-positive cancer cells. Allow tumors to grow to a suitable size (e.g., 50-100 mm³).

  • Probe Preparation: Dissolve the this compound-folate conjugate in a sterile, biocompatible vehicle to the desired concentration. The typical dose will need to be optimized but may range from 1 to 10 nmol per mouse.

  • Injection: Anesthetize the mouse and inject the this compound-folate conjugate solution intravenously via the tail vein.

  • Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mouse and place it in the in vivo imaging system. Acquire fluorescence images using the appropriate NIR channels. A white light image should also be acquired for anatomical reference.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.

In_Vivo_Workflow Start Start Tumor_Model Establish Xenograft Tumor Model Start->Tumor_Model Probe_Admin Administer this compound-Folate (IV Injection) Tumor_Model->Probe_Admin Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Probe_Admin->Imaging Analysis Image Analysis (Tumor-to-Background Ratio) Imaging->Analysis End End Analysis->End

Caption: Experimental Workflow for In Vivo Tumor Imaging.

Conclusion

The this compound fluorescent dye, particularly when conjugated to a targeting ligand like folic acid, represents a powerful tool for the specific visualization of cancer cells. Its near-infrared fluorescence properties offer advantages for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. A thorough understanding of its photophysical principles and the biological pathways it exploits is essential for its effective application in research and drug development. The protocols provided herein offer a foundation for the successful implementation of this compound-based probes in both cellular and animal models.

References

In-Depth Technical Guide to the Spectral Properties of S0456 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of the near-infrared (NIR) fluorescent dye S0456. The information contained herein is intended to support researchers and professionals in the fields of molecular imaging, diagnostics, and drug development in leveraging the unique properties of this dye for their applications.

Core Spectral and Photophysical Properties

This compound is a heptamethine cyanine dye that exhibits strong fluorescence in the near-infrared spectrum, a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio. Its primary application lies in its use as a fluorescent reporter, particularly when conjugated to targeting moieties for in vivo imaging of specific biological targets, such as cancer cells.

Quantitative Spectral Data

The key spectral properties of this compound and its widely used folate receptor-targeted conjugate, OTL38, are summarized in the table below. These values are crucial for designing experimental setups, selecting appropriate filter sets for fluorescence microscopy and in vivo imaging systems, and for the quantitative analysis of fluorescence intensity.

PropertyThis compoundOTL38 (this compound Conjugate)UnitReference
Excitation Maximum (λex) ~788776nm[1][2][3]
Emission Maximum (λem) ~800793nm[1][2][3]
Molar Extinction Coefficient (ε) Data Not AvailableData Not AvailableM⁻¹cm⁻¹
Quantum Yield (Φ) Data Not AvailableData Not Available-

Experimental Protocols

The following section outlines a representative experimental protocol for the characterization of the excitation and emission spectra of this compound. This protocol is based on standard methodologies for the spectral analysis of near-infrared fluorescent dyes.

Measurement of Excitation and Emission Spectra

Objective: To determine the maximal excitation and emission wavelengths of this compound in a buffered aqueous solution.

Materials:

  • This compound dye, solid powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectroscopy-grade solvent (e.g., DMSO) for initial stock solution

  • Quartz cuvettes with a 1 cm path length

  • Spectrofluorometer equipped with a near-infrared sensitive detector (e.g., an InGaAs detector)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound by dissolving a precisely weighed amount of the dye in a minimal volume of spectroscopy-grade DMSO.

    • Ensure complete dissolution by gentle vortexing.

  • Preparation of Working Solution:

    • Dilute the 1 mM stock solution in PBS (pH 7.4) to a final concentration in the low micromolar range (e.g., 1-5 µM). The final concentration should yield an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorbance Spectrum Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the this compound working solution from 600 nm to 900 nm.

    • Use PBS as a blank reference.

    • Identify the wavelength of maximum absorbance (λabs,max). This will be used as the excitation wavelength for the emission scan.

  • Emission Spectrum Measurement:

    • Transfer the this compound working solution to a quartz cuvette and place it in the spectrofluorometer.

    • Set the excitation wavelength to the λabs,max determined in the previous step.

    • Scan the emission spectrum across a wavelength range that encompasses the expected emission peak, typically from the excitation wavelength + 20 nm to 950 nm.

    • Identify the wavelength of maximum fluorescence emission (λem,max).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the λem,max identified in the previous step.

    • Scan the excitation spectrum across a wavelength range that includes the expected absorption peak, for instance, from 600 nm to the emission maximum - 20 nm.

    • The resulting spectrum should closely resemble the absorbance spectrum and will confirm the optimal excitation wavelength (λex,max).

  • Data Analysis:

    • Plot the absorbance, excitation, and emission spectra.

    • Clearly label the wavelengths of maximum absorbance, excitation, and emission.

Visualizations

The following diagrams illustrate the application and logical construction of this compound-based imaging agents.

experimental_workflow Experimental Workflow for In Vivo Tumor Imaging cluster_prep Probe Preparation cluster_invivo In Vivo Imaging This compound This compound Dye Conjugation Conjugation This compound->Conjugation Targeting_Ligand Targeting Ligand (e.g., Folate) Targeting_Ligand->Conjugation Targeted_Probe This compound-Ligand Conjugate (e.g., OTL38) Conjugation->Targeted_Probe Purification Purification & Characterization Targeted_Probe->Purification Injection Intravenous Injection into Animal Model Purification->Injection Distribution Probe Distribution & Target Accumulation Injection->Distribution Imaging NIR Fluorescence Imaging Distribution->Imaging Analysis Image Analysis (Tumor-to-Background Ratio) Imaging->Analysis

Workflow for this compound-based in vivo tumor imaging.

logical_relationship Logical Construction of a Targeted this compound Imaging Agent cluster_components Core Components cluster_function Functionality This compound This compound Core (NIR Fluorophore) Linker Linker Chemistry This compound->Linker Provides Signal S0456_func Fluorescence Emission in NIR Spectrum This compound->S0456_func Targeting_Moiety Targeting Moiety (e.g., Antibody, Peptide, Folate) Targeting_Moiety->Linker Provides Specificity Targeting_func Binds to Specific Biological Target Targeting_Moiety->Targeting_func Targeted_Agent Targeted Imaging Agent Linker->Targeted_Agent Creates Conjugate Agent_func Selective Visualization of Target in vivo Targeted_Agent->Agent_func

References

Navigating the Folate Receptor Landscape: A Technical Guide to S0456 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the folate receptor binding affinity of S0456, a critical component of the near-infrared fluorescent probe OTL-38. While direct quantitative binding data for this compound in isolation is not publicly available, this document elucidates its role within the OTL-38 conjugate, providing a comprehensive overview of the binding characteristics of this targeted imaging agent. We will delve into the available binding data for OTL-38 and related compounds, detail relevant experimental protocols, and visualize the associated cellular pathways.

The Role of this compound in High-Affinity Folate Receptor Targeting

This compound is a near-infrared dye that forms the fluorescent component of OTL-38 (pafolacianine), a molecule designed for targeted imaging of folate receptor (FR)-positive tissues, particularly in the context of cancer. The targeting moiety of OTL-38 is a folate derivative, which confers high affinity and specificity for the folate receptor, a protein often overexpressed on the surface of various cancer cells. Research indicates that the conjugation of this compound to the folate ligand has minimal impact on the folate's intrinsic high affinity for its receptor.

Quantitative Analysis of Folate Receptor Binding

Precise dissociation constants (Kd) for this compound alone are not available in the reviewed literature. However, the binding affinity of the complete conjugate, OTL-38, and other relevant folate-targeted molecules provides valuable context for understanding the contribution of this compound to the overall binding profile.

CompoundReceptor Subtype(s)Binding Affinity MetricValueReference
OTL-38 FRα, FRβRelative Affinity (RA) vs. Folic Acid0.8 - 1.0[1]
EC17 (Folate-FITC) FRαDissociation Constant (Kd)1.7 nM[2]
EC17 (Folate-FITC) FRβDissociation Constant (Kd)0.8 nM[2]
Folic Acid FRαDissociation Constant (Kd)~0.1-1 nM[3]

Experimental Protocols: Determining Folate Receptor Binding Affinity

The binding affinity of folate receptor ligands is typically determined through competitive binding assays. A common method is the radioligand binding assay, which measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound or OTL-38) to displace a radiolabeled ligand (e.g., [3H]-folic acid) from the folate receptor.

Protocol: Competitive Radioligand Binding Assay

1. Cell Culture and Membrane Preparation:

  • Culture cells known to overexpress the folate receptor (e.g., KB, HeLa, or IGROV cell lines).

  • Harvest the cells and homogenize them in a cold lysis buffer to isolate the cell membranes, which contain the folate receptors.

  • Centrifuge the homogenate to pellet the membranes and resuspend them in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

2. Competitive Binding Incubation:

  • In a multi-well plate, add a constant concentration of the radiolabeled ligand (e.g., [3H]-folic acid) to each well.

  • Add varying concentrations of the unlabeled competitor compound (e.g., OTL-38) to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled folic acid to determine non-specific binding.

  • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Subtract the non-specific binding from the total binding to determine the specific binding at each competitor concentration.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Cell Culture with FR prep_membranes Membrane Isolation prep_cells->prep_membranes incubation Incubation: Membranes + Radioligand + Competitor prep_radioligand Radioligand ([3H]-Folic Acid) prep_competitor Competitor (e.g., OTL-38) filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis

Experimental workflow for a competitive radioligand binding assay.

Cellular Signaling Pathways Associated with Folate Receptor Binding

Upon binding of a ligand like the folate moiety of OTL-38, the folate receptor primarily initiates a process of receptor-mediated endocytosis. This internalizes the receptor-ligand complex, allowing for the cellular uptake of the attached molecule. Beyond this canonical pathway, emerging evidence suggests that folate receptor engagement may also trigger intracellular signaling cascades that are independent of folate transport.

Receptor-Mediated Endocytosis

The primary mechanism of action for folate-targeted agents is their internalization via endocytosis. This process sequesters the imaging or therapeutic agent within the target cell.

Endocytosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR Folate Receptor (FR) Complex FR-Ligand Complex FR->Complex Ligand Folate-S0456 (OTL-38) Ligand->FR Binding Endosome Endosome Complex->Endosome Endocytosis Release Release of this compound Endosome->Release Acidification Recycle FR Recycling Endosome->Recycle Recycle->FR Return to Membrane Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FRa Folate Receptor α JAK JAK FRa->JAK Activation Ras Ras FRa->Ras Activation Ligand Folate Ligand Ligand->FRa Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene Translocation

References

S0456 as a Core Raw Material for OTL38 Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S0456, a near-infrared (NIR) fluorescent dye, and its critical role as a raw material in the synthesis of OTL38 (pafolacianine). OTL38 is a folate receptor-targeted imaging agent approved for intraoperative visualization of cancerous lesions. This document details the chemical properties of this compound, the synthesis of OTL38, relevant experimental protocols, and the biological pathway central to its mechanism of action.

This compound: Physicochemical and Spectroscopic Properties

This compound is a meso-chloro substituted heptamethine cyanine dye that serves as the fluorescent component of OTL38.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C38H44ClN2Na3O12S4[2]
Molecular Weight 953.44 g/mol [2]
CAS Number 1252007-83-2[2][3]
Appearance Green to dark green solid powder[4]
Excitation Maximum (Ex) 776 nm[5], 788 nm[4][4][5]
Emission Maximum (Em) 793 nm[5], 800 nm[4][4][5]
Solubility Soluble in water (33.33 mg/mL with sonication and warming to 60°C)[2]
Storage 4°C, sealed from moisture and light[2]

Synthesis of OTL38 from this compound

The synthesis of OTL38 involves the conjugation of a folate analog to the this compound dye.[6] This process is achieved through a nucleophilic substitution reaction where a phenoxy moiety on the folate-linker construct displaces the meso-chloro group of this compound.[6] This conjugation endows OTL38 with the ability to specifically target folate receptor-alpha (FRα) expressing cells while carrying the fluorescent payload for imaging.[3]

Synthesis Workflow

The general workflow for the synthesis of OTL38 is depicted below. The process starts with a modified folic acid derivative which is then coupled to the this compound dye.

OTL38_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Conjugation Reaction cluster_product Final Product Folate_Analog Modified Folate Analog (with phenoxy moiety) Conjugation Nucleophilic Substitution (meso-chloro displacement) Folate_Analog->Conjugation S0456_Raw This compound Dye (meso-chloro substituted) S0456_Raw->Conjugation OTL38_Product OTL38 (Pafolacianine) Conjugation->OTL38_Product

General synthesis workflow for OTL38 from this compound.

Experimental Protocols

This section outlines key experimental methodologies for the evaluation of OTL38, derived from published research.

In Vitro Binding Affinity Assay

This protocol determines the binding affinity of OTL38 to folate receptor-expressing cells through a competitive binding assay with radiolabeled folic acid.

Objective: To quantify the relative affinity (RA) of OTL38 for the folate receptor compared to folic acid.

Materials:

  • FRα-positive cells (e.g., KB cells)

  • [3H]-folic acid

  • Unlabeled folic acid

  • OTL38

  • Binding buffer

  • Scintillation counter

Procedure:

  • Culture FRα-positive cells to near confluence in appropriate multi-well plates.

  • Wash the cells with the binding buffer.

  • Incubate the cells with a constant concentration of [3H]-folic acid and increasing concentrations of either unlabeled folic acid (as a control) or OTL38.

  • After incubation, wash the cells to remove unbound ligands.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • The concentration of the competitor (unlabeled folic acid or OTL38) that displaces 50% of the bound [3H]-folic acid (IC50) is determined.

  • The relative affinity (RA) is calculated as the molar ratio of the IC50 of OTL38 to the IC50 of folic acid.[7]

In Vivo Tumor Imaging Protocol

This protocol describes the use of OTL38 for in vivo fluorescence imaging of tumors in a murine model.

Objective: To visualize FRα-positive tumors in a living organism using OTL38.

Materials:

  • Immunocompromised mice (e.g., NOD/scid)

  • FRα-positive tumor cells (e.g., KB, HeLa) and FRα-negative cells as a control

  • OTL38 solution

  • Near-infrared fluorescence imaging system

Procedure:

  • Subcutaneously implant FRα-positive tumor cells into the flanks of the mice. For a negative control group, implant FRα-negative cells.

  • Allow the tumors to grow to a specified volume (e.g., 250 mm³).[1]

  • Administer OTL38 intravenously (e.g., via tail vein injection) at a predetermined dose (e.g., 0.01 mg/kg).[1]

  • At various time points post-injection (e.g., 2 to 6 hours), anesthetize the mice and perform whole-body imaging using a near-infrared fluorescence imaging system.[1]

  • Acquire both white-light and fluorescence images to co-localize the tumor and the fluorescence signal.

  • After imaging, the mice can be euthanized, and organs harvested for ex vivo imaging to assess biodistribution.

Folate Receptor-Alpha (FRα) Signaling Pathway

OTL38's targeting mechanism relies on the overexpression of Folate Receptor-Alpha (FRα) on the surface of many cancer cells. Upon binding of folate or a folate-conjugate like OTL38, FRα internalizes its ligand via endocytosis. This process not only facilitates the accumulation of the imaging agent within the cancer cell but is also linked to downstream signaling pathways that promote cell proliferation and survival.[8]

FRa_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTL38 OTL38 FRa FRα (Folate Receptor Alpha) OTL38->FRa Binding GPI_Anchor GPI Anchor FRa->GPI_Anchor Endocytosis Endocytosis FRa->Endocytosis JAK_STAT JAK/STAT3 Pathway FRa->JAK_STAT Activation ERK ERK Pathway FRa->ERK Activation Endosome Endosome Endocytosis->Endosome Internalization Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation ERK->Proliferation

Simplified diagram of OTL38 binding to FRα and downstream signaling.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and OTL38.

Table 1: Spectroscopic Properties of this compound and OTL38

CompoundExcitation Max (nm)Emission Max (nm)Reference
This compound776, 788793, 800[4][5]
OTL38774794[1]

Table 2: In Vitro and In Vivo Performance of OTL38

ParameterValueCell Line/ModelReference
Relative Affinity (RA) vs. Folic Acid 0.8KB cells[7]
Peak Signal-to-Background Ratio (in vitro) 1.4-fold higher than EC17KB cells[1]
Tumor-to-Background Ratio Improvement (in vivo) 3.3-fold vs. EC17Murine xenograft[1]

Conclusion

This compound is an indispensable raw material for the synthesis of the targeted NIR fluorescent imaging agent, OTL38. Its favorable optical properties in the near-infrared window, combined with the high specificity for FRα conferred by the conjugated folate analog, make OTL38 a powerful tool for the intraoperative detection of cancer. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and professionals working in the field of targeted cancer imaging and drug development.

References

A Technical Guide to the In Vivo and In vitro Applications of S0456

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S0456 is a near-infrared (NIR) fluorescent dye that has emerged as a critical component in the development of targeted imaging agents for cancer research and fluorescence-guided surgery.[1] With an excitation wavelength of approximately 774-788 nm and an emission wavelength around 794-800 nm, this compound's optical properties are ideal for deep tissue imaging with minimal autofluorescence.[1][2] This guide provides an in-depth overview of the in vivo and in vitro applications of this compound, focusing on its use in targeted molecular imaging. We will explore its role in the synthesis of targeted conjugates, detail experimental protocols, and summarize key quantitative data.

Core Applications of this compound: A Targeted Approach

This compound is rarely used in its unconjugated form. Its primary utility lies in its function as a fluorescent payload that can be attached to targeting ligands. These ligands are designed to bind to specific receptors that are overexpressed on the surface of cancer cells, thereby enabling the selective visualization of malignant tissues. The most well-documented applications of this compound are in the context of conjugates targeting the following receptors:

  • Folate Receptor (FR): The most prominent application of this compound is in the synthesis of pafolacianine (also known as OTL38 or Cytalux), an FDA-approved imaging agent for ovarian and lung cancer.[1][3] Pafolacianine consists of a folate analog conjugated to this compound, which allows it to bind with high affinity to the folate receptor alpha (FRα), a protein frequently overexpressed in various epithelial cancers.[4][5]

  • Fibroblast Activation Protein (FAP): FAP is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[6][7] this compound has been conjugated to FAP-targeting small molecules to visualize the tumor stroma, which plays a crucial role in tumor progression and metastasis.[8]

  • Luteinizing Hormone-Releasing Hormone (LHRH) Receptor: The LHRH receptor is overexpressed in a variety of hormone-dependent cancers, including breast, prostate, and ovarian cancers.[9][10][11] this compound has been incorporated into LHRH-targeted conjugates for the imaging of these malignancies.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its targeted conjugates based on available literature.

Table 1: Optical and Binding Properties of this compound and its Conjugates

CompoundTarget ReceptorExcitation Max (nm)Emission Max (nm)Binding Affinity (Kd/Ki)Reference(s)
This compound-~788~800N/A[2]
Pafolacianine (OTL38)Folate Receptor α774-776794-796~1 nM[1][2]
FAP-targeted conjugate (FTL-S-S0456)Fibroblast Activation ProteinNot SpecifiedNot SpecifiedNot Specified[8]
LHRH-targeted conjugate (BOEPL-L3-S0456)LHRH ReceptorNot SpecifiedNot Specified3.9 nM[12]

Table 2: In Vivo Tumor-to-Background Ratios (TBR) of this compound Conjugates

ConjugateCancer ModelTBRTime Post-InjectionReference(s)
Pafolacianine (OTL38)Lung Adenocarcinoma3.11 ± 0.3124 hours[13]
Pafolacianine (OTL38)Squamous Cell Carcinoma (Lung)1.89 ± 0.2924 hours[13]
Pafolacianine (OTL38)Sarcomatous Lung Metastasis2.32 ± 0.0924 hours[13]
FAP-targeted conjugate (FTL-S-S0456)FaDU XenograftNot Quantified2 hours[8]
LHRH-targeted conjugate (BOEPL-L3-S0456)MDA-MB-231 XenograftNot Quantified2-12 hours[12]

Signaling Pathways

Understanding the signaling pathways associated with the targeted receptors is crucial for interpreting the biological effects of this compound-based imaging agents. Below are simplified diagrams of the key signaling pathways.

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FR Folate Receptor α GP130 GP130 FR->GP130 Associates ERK ERK1/2 FR->ERK Activates JAK JAK GP130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription Translocates to Nucleus pERK pERK1/2 ERK->pERK pERK->Transcription Regulates Pafolacianine Pafolacianine (OTL38) Pafolacianine->FR Binds FAP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Activates Ras Ras FAP->Ras Activates STAT3 STAT3 FAP->STAT3 Activates Akt Akt PI3K->Akt Activates pAkt pAkt Akt->pAkt Transcription Gene Transcription (Proliferation, Invasion, ECM Remodeling) pAkt->Transcription ERK ERK Ras->ERK Activates pERK pERK ERK->pERK pERK->Transcription pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->Transcription FAP_Ligand FAP-Targeted This compound Conjugate FAP_Ligand->FAP Binds LHRH_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LHRHR LHRH Receptor G_protein Gαi Protein LHRHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cell_Proliferation Decreased Cell Proliferation PKA->Cell_Proliferation Leads to LHRH_Ligand LHRH-Targeted This compound Conjugate LHRH_Ligand->LHRHR Binds In_Vitro_Workflow start Start seed_cells Seed receptor-positive and receptor-negative cells start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_conjugate Prepare this compound-conjugate solution adhere->prepare_conjugate wash1 Wash cells with PBS prepare_conjugate->wash1 incubate Incubate cells with This compound-conjugate (1-4h) wash1->incubate wash2 Wash cells with PBS (3x) incubate->wash2 image Image with confocal microscope wash2->image end_node End image->end_node In_Vivo_Workflow start Start implant_cells Implant tumor cells in mice start->implant_cells tumor_growth Allow tumor growth implant_cells->tumor_growth prepare_injection Prepare this compound-conjugate for injection tumor_growth->prepare_injection inject Intravenously inject conjugate prepare_injection->inject image_mice Image mice at various time points inject->image_mice euthanize Euthanize mice image_mice->euthanize biodistribution Perform ex vivo biodistribution euthanize->biodistribution end_node End biodistribution->end_node

References

Technical Guide: S0456 Probe for Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S0456 probe is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. Its favorable photophysical properties, including strong absorption and emission in the NIR window (approximately 700-900 nm), make it an invaluable tool for deep-tissue in vivo imaging, where light scattering and tissue autofluorescence are minimized. This technical guide provides an in-depth overview of the this compound probe, its applications in targeted imaging, and detailed experimental protocols for its use. This compound serves as a crucial component in the synthesis of targeted imaging agents, most notably Pafolacianine (OTL38), an FDA-approved agent for ovarian cancer imaging that targets the folate receptor (FR). It has also been successfully conjugated to ligands targeting the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, demonstrating its versatility in preclinical cancer models.

Core Properties of this compound Probe

The this compound probe is characterized by its distinct spectral properties in the near-infrared range, making it suitable for a variety of bio-imaging applications.

PropertyValueReference
Excitation Wavelength (λex)~788 nm[1][2]
Emission Wavelength (λem)~800 nm[1][2]
Molar Extinction Coefficient (ε)27,000 - 270,000 cm⁻¹M⁻¹ (in various solvents, representative of heptamethine cyanine dyes)[3]
Quantum Yield (Φ)0.01 - 0.33 (in various solvents, representative of heptamethine cyanine dyes)[3]
Molecular FormulaC₃₈H₄₄ClN₂Na₃O₁₂S₄[4]
CAS Number1252007-83-2[4]

Applications in Targeted Near-Infrared Imaging

The primary application of the this compound probe is as a fluorescent label in targeted imaging agents. By conjugating this compound to a targeting moiety, such as a small molecule or peptide, researchers can visualize specific cell populations or tissues that overexpress the target receptor.

Folate Receptor (FR) Targeted Imaging

This compound is the fluorescent component of Pafolacianine (OTL38), which targets the folate receptor, a well-established biomarker for several cancers, including ovarian cancer.

Quantitative Data from Clinical Trials of Pafolacianine (OTL38)

ParameterValueNotes
Sensitivity 83%For detection of ovarian cancer lesions.
False Positive Rate 32.7%
Additional Lesion Detection 33%Percentage of patients in whom additional cancerous lesions were identified compared to standard surgical visualization.
Recommended Dose 0.025 mg/kg IVAdministered at least 1 hour prior to imaging.
LHRH Receptor Targeted Imaging

This compound has been conjugated to a small molecule antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, which is overexpressed in various cancers, including breast and prostate cancer.

Preclinical Data for LHRH-S0456 Conjugate

ParameterValueCell Line
Apparent Kd (BOEPL-L2-S0456) 10.1 nMMDA-MB-231
Apparent Kd (BOEPL-L3-S0456) 3.9 nMMDA-MB-231

Experimental Protocols

Synthesis of Folate-S0456 Conjugate

This protocol describes a general method for the synthesis of a folate-S0456 conjugate for targeted imaging.

Workflow for Folate-S0456 Conjugate Synthesis

G cluster_activation Folic Acid Activation cluster_conjugation Conjugation cluster_purification Purification FA Folic Acid Activated_FA Activated Folate Ester FA->Activated_FA EDC/NHS Conjugate Folate-S0456 Conjugate Activated_FA->Conjugate S0456_amine Amine-modified this compound S0456_amine->Conjugate Amide Bond Formation Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate HPLC

Synthesis of a folate-S0456 conjugate.

  • Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid group of folic acid. Stir the reaction at room temperature for 4-6 hours.

  • Conjugation to this compound: Prepare a solution of amine-functionalized this compound in anhydrous DMSO. Add the activated folic acid solution to the this compound solution. The reaction is typically carried out at room temperature overnight with constant stirring.

  • Purification: The crude conjugate is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the final folate-S0456 conjugate.

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

In Vitro Fluorescence Microscopy of Folate Receptor Expression

This protocol outlines the steps for visualizing folate receptor-positive cells using a folate-S0456 conjugate.

Workflow for In Vitro Fluorescence Microscopy

G Cell_Culture Culture FR+ and FR- Cells Incubation Incubate with Folate-S0456 Cell_Culture->Incubation Washing Wash to Remove Unbound Probe Incubation->Washing Fixation Fix Cells (Optional) Washing->Fixation Imaging Image with NIR Fluorescence Microscope Fixation->Imaging

In vitro cell imaging workflow.

  • Cell Culture: Plate folate receptor-positive (e.g., KB, HeLa) and folate receptor-negative (e.g., A549) cells in glass-bottom dishes and culture to 70-80% confluency.

  • Incubation with Probe: Prepare a working solution of the folate-S0456 conjugate in serum-free cell culture medium (e.g., 1-10 µM). Remove the culture medium from the cells and add the probe solution. Incubate for 1-2 hours at 37°C.

  • Washing: After incubation, remove the probe solution and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound conjugate.

  • Fixation (Optional): For fixed-cell imaging, treat the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.

  • Imaging: Mount the dishes on a fluorescence microscope equipped for near-infrared imaging. Excite the sample at ~780 nm and collect the emission at ~800 nm.

In Vivo Near-Infrared Imaging in a Mouse Model

This protocol provides a general procedure for in vivo imaging of tumors using a targeted this compound conjugate in a xenograft mouse model.[5]

Workflow for In Vivo Imaging

G Tumor_Implantation Implant Tumor Cells in Nude Mice Probe_Injection Inject this compound Conjugate Intravenously Tumor_Implantation->Probe_Injection Imaging_Acquisition Acquire NIR Fluorescence Images Probe_Injection->Imaging_Acquisition Data_Analysis Analyze Tumor-to-Background Ratio Imaging_Acquisition->Data_Analysis

In vivo imaging experimental workflow.

  • Animal Model: Use athymic nude mice and subcutaneously implant tumor cells that overexpress the target receptor (e.g., FR-positive KB cells). Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Probe Administration: Dissolve the this compound conjugate in a sterile vehicle (e.g., PBS). Inject the probe solution intravenously via the tail vein. The dosage will depend on the specific conjugate but is typically in the range of 1-10 nmol per mouse.[5]

  • Image Acquisition: At various time points post-injection (e.g., 2, 4, 8, 24 hours), anesthetize the mice and place them in an in vivo imaging system equipped with a near-infrared laser and a sensitive CCD camera. Acquire fluorescence images using the appropriate excitation and emission filters for this compound.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and in a non-target tissue (e.g., muscle) to determine the tumor-to-background ratio.

Signaling Pathways

The this compound probe itself is a fluorescent reporter and does not directly participate in signaling. However, when conjugated to a targeting ligand, it enables the visualization of cells expressing the target receptor, which is involved in specific signaling pathways.

Folate Receptor Signaling

The folate receptor primarily mediates the cellular uptake of folates via endocytosis. Upon binding of a folate-S0456 conjugate, the receptor-ligand complex is internalized. The folate receptor has also been implicated in signal transduction, potentially influencing pathways such as the JAK-STAT and MAPK/ERK pathways.

G Folate_this compound Folate-S0456 FR Folate Receptor Folate_this compound->FR Binding Endocytosis Receptor-Mediated Endocytosis FR->Endocytosis Signaling Signal Transduction (e.g., JAK-STAT, MAPK/ERK) FR->Signaling Cellular_Response Cellular Response Endocytosis->Cellular_Response Signaling->Cellular_Response

Folate receptor signaling pathway.

LHRH Receptor Signaling

The LHRH receptor is a G-protein coupled receptor (GPCR). In pituitary gonadotrophs, it couples to Gαq/11, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). In some cancer cells, it can couple to Gαi, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

G LHRH_this compound LHRH-S0456 LHRHR LHRH Receptor LHRH_this compound->LHRHR Binding Gq11 Gαq/11 LHRHR->Gq11 Gi Gαi LHRHR->Gi PLC Phospholipase C Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP₃ and DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP

LHRH receptor signaling pathways.

References

An In-depth Technical Guide to the Discovery and Development of S0456

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S0456 is a near-infrared (NIR) fluorescent dye that has emerged as a critical component in the development of targeted optical imaging agents for cancer diagnostics and fluorescence-guided surgery. This technical guide provides a comprehensive overview of the discovery, development, and core functionalities of the this compound compound. It details its physicochemical properties, its pivotal role in the construction of the folate receptor-targeted probe pafolacianine (OTL-38), and the underlying mechanism of action involving folate receptor alpha (FRα). This document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of oncology and drug development.

Introduction

The quest for precision in oncology has driven the development of advanced imaging modalities capable of delineating malignant tissues from healthy ones with high specificity. Near-infrared (NIR) fluorescence imaging offers significant advantages, including deeper tissue penetration and lower autofluorescence compared to visible light. The this compound compound is a key player in this field, functioning as a potent NIR fluorophore.[1][2] Its primary application is as a crucial raw material in the synthesis of pafolacianine (formerly OTL-38), an imaging agent designed to target the folate receptor alpha (FRα), which is overexpressed in a variety of cancers, including ovarian and lung cancer.[3][4][5] this compound endows pafolacianine with favorable optical properties, high affinity, and specificity for FRα-expressing tumors.[3][6]

Physicochemical Properties of this compound

This compound is a complex organic dye with specific characteristics that make it suitable for biomedical imaging applications. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C38H44ClN2Na3O12S4[3]
Molecular Weight 953.44 g/mol [3]
Appearance Green to dark green solid powder[1]
Excitation Wavelength (Ex) 788 nm[1][2]
Emission Wavelength (Em) 800 nm[1][2]
Solubility Water: 33.33 mg/mL (34.96 mM) with ultrasonic warming to 60°C[3]
Storage 4°C, sealed, away from moisture and light[3]

Role in the Development of Pafolacianine (OTL-38)

The development of this compound is intrinsically linked to the creation of pafolacianine, a targeted imaging agent. In this conjugate, this compound is linked to a modified folic acid molecule.[3][6] This design leverages the high affinity of folic acid for FRα, which is frequently overexpressed on the surface of cancer cells.

The this compound component serves a dual purpose in the pafolacianine conjugate. Firstly, it acts as the fluorescent reporter, emitting light in the NIR spectrum upon excitation. Secondly, it contributes to the binding affinity of the conjugate to the folate receptor and enhances the delocalized electron system of the dye, which in turn improves its fluorescence properties.[3][6] The introduction of a phenoxy group via a vinyl ether bridge to the this compound structure can further augment the fluorescence intensity and induce a blue shift in the spectrum.[3][6]

cluster_0 Development of Pafolacianine (OTL-38) S0456_Dye This compound (NIR Fluorescent Dye) Pafolacianine Pafolacianine (OTL-38) Conjugate S0456_Dye->Pafolacianine Provides NIR fluorescence Folic_Acid Modified Folic Acid (Targeting Ligand) Folic_Acid->Pafolacianine Targets Folate Receptor α

Figure 1: Logical relationship in the construction of Pafolacianine.

Mechanism of Action

The efficacy of this compound, as part of pafolacianine, is dependent on the biological characteristics of the target cancer cells, specifically the overexpression of Folate Receptor Alpha (FRα).

Targeting Folate Receptor Alpha (FRα)

FRα is a glycosylphosphatidylinositol (GPI)-anchored protein that binds with high affinity to folic acid and its derivatives.[7][8] In normal tissues, its expression is limited and often restricted to the apical surface of polarized epithelial cells, making it largely inaccessible to intravenously administered agents.[4][8] However, in several cancers, including ovarian, lung, and breast cancer, FRα is significantly overexpressed, providing a specific target for drug delivery and imaging.[8][9]

Cellular Uptake and Visualization

Once pafolacianine is administered, the folic acid moiety binds to FRα on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization and accumulation of the this compound-containing conjugate within the cancer cells.[5] When the surgical field is illuminated with a near-infrared light source, the this compound component fluoresces, allowing for the real-time visualization of malignant lesions that may not be apparent to the naked eye.[10]

cluster_0 Mechanism of Action of this compound-containing Pafolacianine Pafolacianine_Admin Intravenous Administration of Pafolacianine Binding Binding to Folate Receptor α (FRα) on Cancer Cells Pafolacianine_Admin->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Accumulation Accumulation of this compound in Cancer Cells Endocytosis->Accumulation NIR_Illumination NIR Light Illumination Accumulation->NIR_Illumination Fluorescence Fluorescence Emission from this compound NIR_Illumination->Fluorescence Visualization Real-time Visualization of Malignant Tissue Fluorescence->Visualization

Figure 2: Experimental workflow for tumor visualization.
Associated Signaling Pathways

The binding of folate or folate-conjugates to FRα can also influence intracellular signaling pathways that are implicated in cancer progression. Emerging evidence suggests a role for FRα in modulating pathways such as JAK-STAT3 and ERK1/2.[11] The FRα-folate complex can promote the phosphorylation of STAT3 and ERK1/2 and has been implicated in the downregulation of E-cadherin, which may enhance cancer cell metastasis. Furthermore, the FRα-folate complex may act as a transcription factor, promoting the expression of genes associated with cell proliferation and survival.[12]

cluster_0 Folate Receptor α Signaling FRa_FA FRα-Folate Complex JAK_STAT3 JAK/STAT3 Pathway FRa_FA->JAK_STAT3 ERK1_2 ERK1/2 Pathway FRa_FA->ERK1_2 E_cadherin E-cadherin (downregulation) FRa_FA->E_cadherin Transcription Transcription Factor Activity FRa_FA->Transcription Proliferation Cell Proliferation & Metastasis JAK_STAT3->Proliferation ERK1_2->Proliferation E_cadherin->Proliferation Transcription->Proliferation

Figure 3: Signaling pathways associated with Folate Receptor α.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, characterization, and evaluation of this compound and its conjugates.

Synthesis of this compound

The synthesis of heptamethine cyanine dyes like this compound typically involves a multi-step process. A common method involves the condensation reaction between intermediate indolium salts and a Vilsmeier-Haack reagent.[13] To allow for conjugation to targeting ligands, a bifunctional linker, such as a phenoxypropionic acid, can be introduced on the meso-chlorine atom of the dye.[13] Microwave-assisted synthesis can be employed to achieve high conversion ratios and yields.[13]

General Protocol Outline:

  • Synthesis of Indolium Salts: Preparation of quats and/or sulfonates on the indocyanine backbone.

  • Synthesis of Vilsmeier-Haack Reagent.

  • Condensation Reaction: Reaction of the indolium salts with the Vilsmeier-Haack reagent in the presence of anhydrous sodium acetate.

  • Introduction of a Bifunctional Linker: Reaction of the meso-chloro substituted dye with a phenoxypropionic acid linker, often under microwave irradiation.

  • Purification: Purification of the final this compound product using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Fluorescence Binding Assay

This assay is used to determine the binding affinity of this compound-containing conjugates to target cells.

Protocol:

  • Cell Seeding: Seed target cells (e.g., FRα-positive cancer cells) and control cells (FRα-negative) in appropriate well plates.

  • Incubation: Once cells form a monolayer, incubate them with various concentrations of the this compound conjugate. A competition group with an excess of unlabeled ligand should be included to assess specific binding.

  • Washing: After incubation, wash the cells multiple times with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound conjugate.

  • Cell Lysis and Fluorescence Measurement: Lyse the cells with a detergent solution (e.g., 1% SDS).

  • Quantification: Measure the fluorescence of the cell lysates using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for this compound (Ex: ~745-788 nm, Em: ~800-810 nm).[14]

  • Data Analysis: Plot the cell-bound fluorescence against the conjugate concentration to determine the dissociation constant (Kd).

In Vivo Optical Imaging and Biodistribution

This protocol is for evaluating the tumor-targeting ability and pharmacokinetic profile of this compound conjugates in animal models.

Protocol:

  • Tumor Xenograft Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells.

  • Conjugate Administration: Once tumors reach a suitable size, intravenously inject the this compound conjugate into the mice. A competition group injected with an excess of unlabeled ligand should be included.

  • Whole-Body Imaging: At various time points post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.

  • Biodistribution Analysis: At the final time point, euthanize the mice and dissect major organs and the tumor.

  • Ex Vivo Imaging: Image the dissected organs and tumor to quantify the fluorescence intensity in each tissue.

  • Data Analysis: Calculate the tumor-to-background ratio to assess the targeting efficacy of the conjugate.

Quality Control

Ensuring the quality and purity of industrial dyes like this compound is critical for reproducible results in research and clinical applications. Absorbance spectroscopy is a rapid and effective method for quality control.

Protocol for Absorbance Spectroscopy:

  • Sample Preparation: Prepare a series of dilutions of the this compound dye in a suitable solvent.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer with a customizable method to measure the absorbance at the maximum absorbance wavelength of this compound.

  • Measurement: Measure the absorbance of the dye solutions across a broad concentration range.

  • Data Analysis: Assess the linearity of the absorbance values with concentration. The reproducibility of measurements across replicate samples should be high, with low coefficients of variation (CV).[15]

Conclusion

The this compound compound represents a significant advancement in the field of near-infrared fluorescent dyes for biomedical applications. Its well-defined physicochemical properties and its crucial role in the folate receptor-targeted imaging agent, pafolacianine, have paved the way for improved intraoperative visualization of cancerous tissues. The continued exploration of this compound and similar targeted fluorophores holds great promise for enhancing the precision of cancer surgery and ultimately improving patient outcomes. This technical guide provides a foundational understanding of this compound for researchers and professionals dedicated to advancing cancer diagnostics and therapeutics.

References

Methodological & Application

Application Notes and Protocols for S0456 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of S0456, a near-infrared (NIR) fluorescent dye, in cell culture for imaging applications. The primary audience for this document includes researchers, scientists, and drug development professionals working in cell biology and cancer research.

Introduction

This compound is a near-infrared (NIR) fluorescent dye that serves as a crucial component in the construction of targeted fluorescent probes.[1][2] It is particularly notable for its use in creating agents that target the folate receptor (FR), which is often overexpressed on the surface of various cancer cells. When conjugated to a targeting ligand, such as a modified folic acid, this compound enables the visualization of receptor-positive cells and tissues.[1][2][3] The dye itself has an excitation wavelength of approximately 788 nm and an emission wavelength of around 800 nm.[4][5] These spectral properties in the NIR region allow for deeper tissue penetration and reduced autofluorescence, making it a valuable tool for both in vitro and in vivo optical imaging studies.[6]

Mechanism of Cellular Uptake

This compound, particularly when part of a folate-targeted conjugate like OTL38, is internalized by cells through folate receptor-mediated endocytosis.[1][2] This process involves the binding of the folate conjugate to the folate receptor on the cell surface, followed by the invagination of the cell membrane to form an endosome, which then transports the conjugate into the cell. This targeted uptake mechanism allows for the specific labeling of cells overexpressing the folate receptor.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S0456_conj This compound-Folate Conjugate FR Folate Receptor (FR) S0456_conj->FR Binding endosome Endosome FR->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion release Release of this compound lysosome->release

Caption: Folate receptor-mediated endocytosis of an this compound conjugate.

Quantitative Data

The key properties of this compound are summarized in the table below. This information is essential for preparing stock solutions and setting up imaging experiments.

PropertyValueReference
Molecular Formula C38H44ClN2Na3O12S4[2]
Molecular Weight 953.44 g/mol [2]
Excitation Wavelength ~788 nm[4]
Emission Wavelength ~800 nm[4]
Solubility (Water) 33.33 mg/mL (with ultrasonic and warming to 60°C)[2]
Solubility (DMSO) Soluble for preparing stock solutions[4]

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of a stock solution is critical for reproducible experimental results. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and store it in aliquots.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Based on the desired stock concentration (e.g., 1 mM or 5 mM), calculate the required volume of DMSO. For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW = 953.44), add 1.0488 mL of DMSO.[2]

  • Add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[2][4] A stock solution in DMSO is typically stable for at least one month at -20°C and up to six months at -80°C.[2]

Protocol for Staining of Live Adherent Cells

This protocol provides a general guideline for staining live adherent cells with this compound for fluorescence microscopy. The optimal concentration and incubation time may vary depending on the cell line and experimental conditions and should be determined empirically.

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., glass-bottom dishes)

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with NIR imaging capabilities

Protocol:

  • Cell Seeding: Seed adherent cells onto a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture them until they reach the desired confluency (typically 60-80%). Allow the cells to adhere and grow for at least 24 hours.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A starting concentration in the range of 1-10 µM is recommended for initial experiments.

    • Note: The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid cellular toxicity.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.[6] The optimal incubation time should be determined for each cell type.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells gently two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.[6]

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Proceed with imaging using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation: ~788 nm, Emission: ~800 nm).

cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis seed_cells Seed cells in imaging dish prepare_working Prepare this compound working solution stain_cells Incubate cells with This compound solution (37°C, 30-60 min) prepare_working->stain_cells wash_cells Wash cells 3x with PBS/Medium stain_cells->wash_cells image_cells Image with fluorescence microscope (NIR) wash_cells->image_cells analyze_data Analyze fluorescence intensity image_cells->analyze_data

Caption: Experimental workflow for live-cell imaging with this compound.

Data Analysis and Interpretation
  • Image Acquisition: Use a fluorescence microscope equipped with a light source and filter cubes appropriate for NIR imaging. An excitation filter around 780 nm and an emission filter around 800 nm would be suitable.

  • Interpretation: The intensity of the fluorescent signal from the cells is expected to correlate with the expression level of the folate receptor. Cells with high FR expression will exhibit a stronger signal compared to cells with low or no expression. It is advisable to include both positive (known FR-positive cell line) and negative (known FR-negative cell line) controls to validate the specificity of the staining. Quantitative analysis can be performed using image analysis software to measure the mean fluorescence intensity per cell or per area.

References

Application Notes and Protocols for S0456-Conjugated Probe Staining in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S0456 is a near-infrared (NIR) fluorescent dye utilized in the synthesis of targeted optical imaging agents.[1][2][3][4] It is not typically used as a standalone dye for tissue staining but is rather conjugated to a targeting moiety, such as a modified folic acid, to create probes like OTL 38, which specifically binds to the folate receptor (FR) often overexpressed in tumor cells.[1][3] This document provides a representative protocol for the fluorescent staining of tissue samples using a folate receptor-targeted probe incorporating the this compound dye. The protocol outlines procedures for both frozen and paraffin-embedded tissue sections.

Physicochemical Properties of this compound Dye

PropertyValue
Molecular FormulaC38H44ClN2Na3O12S4[1]
Molecular Weight953.44 g/mol [1]
Excitation Wavelength788 nm[2][4]
Emission Wavelength800 nm[2][4]
AppearanceGreen to dark green solid powder[2]
Storage (Powder)-20°C for 3 years; 4°C for 2 years[2]
Storage (In solvent)-80°C for 6 months; -20°C for 1 month[2][3]

Experimental Protocols

1. Preparation of Reagents

A stock solution of the this compound-conjugated probe should be prepared according to the manufacturer's instructions. For many fluorescent dyes, dissolving in an organic solvent like DMSO is common.[5] Subsequent dilutions to the final working concentration should be made in an appropriate buffer, such as Phosphate-Buffered Saline (PBS).

Reagent Preparation

ReagentPreparationStorage
10X PBS Dissolve 80g NaCl, 2g KCl, 14.4g Na2HPO4, 2.4g KH2PO4 in 800mL distilled water. Adjust pH to 7.4. Add distilled water to 1L.Room Temperature
1X PBS Dilute 100mL of 10X PBS with 900mL of distilled water.Room Temperature
4% Paraformaldehyde (PFA) In a fume hood, dissolve 4g of paraformaldehyde in 100mL of 1X PBS by heating to 60°C and stirring. Add NaOH dropwise to clarify. Cool and filter.4°C for up to 1 week
Blocking Buffer 1X PBS containing 1-5% Bovine Serum Albumin (BSA) or serum from the secondary antibody host species.[6]4°C
Mounting Medium A commercially available anti-fade mounting medium, with or without a nuclear counterstain like DAPI.Per manufacturer's instructions

2. Tissue Preparation

Proper tissue preparation is critical for preserving morphology and antigenicity. Below are protocols for both paraffin-embedded and frozen sections.

2.1. Paraffin-Embedded Tissue Sections

This method is suitable for long-term storage and provides excellent morphological detail.

  • Fixation: Perfuse the animal with 4% PFA or immerse the dissected tissue in 10% formalin for 4-24 hours at room temperature.[7]

  • Dehydration: Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).[6]

  • Clearing: Immerse the tissue in xylene to remove the ethanol.[6]

  • Infiltration & Embedding: Infiltrate the tissue with molten paraffin wax and embed to form a block.[6]

  • Sectioning: Cut 5-15 µm thick sections using a microtome and float them onto gelatin-coated slides.

  • Storage: Slides can be stored at room temperature for extended periods.

2.2. Frozen Tissue Sections

This method is faster and often better for preserving the antigenicity of sensitive targets.

  • Fixation (Optional): Tissues can be fixed with 4% PFA before or after sectioning.[7]

  • Cryoprotection: Immerse the fixed or fresh tissue in a 30% sucrose solution until it sinks.[7]

  • Embedding: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.[7]

  • Sectioning: Cut 5-20 µm thick sections using a cryostat.[7]

  • Mounting: Mount the sections onto charged slides.[7]

  • Storage: Slides can be stored at -80°C for up to a year.[7]

3. Staining Protocol for this compound-Folate Receptor Probe

This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.

  • Deparaffinization and Rehydration (for paraffin sections):

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 10 minutes), 95% (5 minutes), 70% (5 minutes).

    • Rinse with deionized water and then with 1X PBS for 10 minutes.

  • Antigen Retrieval (for paraffin sections):

    • Heat-induced epitope retrieval (HIER) is often necessary for paraffin sections.

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0) and heat at 95-100°C for 20-40 minutes.[8]

    • Allow slides to cool to room temperature in the buffer.

  • Permeabilization (Optional):

    • For intracellular targets, incubate sections with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific binding.[6][9]

  • This compound-Probe Incubation:

    • Dilute the this compound-Folate Receptor Probe to the optimized working concentration in Blocking Buffer.

    • Apply the diluted probe solution to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[7][10]

  • Washing:

    • Wash the slides three times for 5 minutes each with 1X PBS to remove unbound probe.[10]

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate with a DAPI solution (e.g., 300 nM in PBS) for 2-5 minutes.

    • Rinse briefly with 1X PBS.

  • Mounting:

    • Mount a coverslip over the tissue section using an anti-fade mounting medium.[6]

    • Seal the edges of the coverslip with clear nail polish if necessary.[6]

  • Imaging:

    • Visualize the stained sections using a fluorescence microscope or imaging system equipped with appropriate filters for NIR fluorescence (Excitation ~788 nm, Emission ~800 nm).[2]

    • Protect slides from light to prevent photobleaching.[7]

Experimental Workflow Diagram

S0456_Staining_Workflow This compound-Conjugated Probe Staining Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Fixation (e.g., 4% PFA) Embedding Embedding (Paraffin or OCT) Fixation->Embedding Sectioning Sectioning (5-20 µm) Embedding->Sectioning Mounting Mount on Slides Sectioning->Mounting Rehydration Deparaffinization & Rehydration (Paraffin only) Mounting->Rehydration Start Staining AntigenRetrieval Antigen Retrieval (Paraffin only) Rehydration->AntigenRetrieval Blocking Blocking (e.g., BSA/Serum) AntigenRetrieval->Blocking ProbeIncubation This compound-Probe Incubation (Protect from light) Blocking->ProbeIncubation Washing1 Wash (3x PBS) ProbeIncubation->Washing1 Counterstain Counterstain (Optional, e.g., DAPI) Washing1->Counterstain Washing2 Final Wash Counterstain->Washing2 MountCoverslip Mount Coverslip (Anti-fade medium) Washing2->MountCoverslip Imaging Fluorescence Imaging (Ex: ~788nm, Em: ~800nm) MountCoverslip->Imaging DataAnalysis Image & Data Analysis Imaging->DataAnalysis

Caption: Workflow for tissue staining with an this compound-conjugated probe.

Signaling Pathway Visualization

The this compound dye itself does not have a signaling pathway; it is a fluorophore used for detection. The biological activity is determined by the targeting molecule it is conjugated to. In this example, the probe targets the folate receptor, which is involved in folate uptake by the cell, a process often upregulated in cancer.

Folate_Receptor_Uptake Targeted Probe Uptake via Folate Receptor Probe This compound-Folate Probe FR Folate Receptor (FR) Probe->FR Binding Endosome Endosome FR->Endosome Endocytosis Membrane Cell Membrane Cell Target Cell (e.g., Cancer Cell)

Caption: Uptake mechanism of an this compound-folate probe via endocytosis.

References

Application Notes and Protocols for S0456: Preparation of Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S0456 is a near-infrared (NIR) fluorescent dye that serves as a critical component in the synthesis of targeted imaging agents for research and clinical applications.[1] It is characterized by an excitation wavelength of approximately 788 nm and an emission wavelength around 800 nm.[2] A primary application of this compound is in the construction of OTL38 (Pafolacianine), a folate receptor-targeted probe used in fluorescence-guided surgery for cancer.[1][3] Proper preparation of this compound stock and working solutions is paramount for ensuring the accuracy, reproducibility, and success of experiments involving this dye.

This document provides detailed protocols for the preparation of this compound solutions, storage recommendations, and key technical data to guide researchers in its effective use.

Physicochemical and Optical Properties

This compound is a green to dark green solid powder.[2][4] Its utility in biological imaging stems from its fluorescence in the NIR window, which allows for deeper tissue penetration and reduced autofluorescence compared to visible light fluorophores.

PropertyValueSource(s)
Molecular Formula C38H44ClN2Na3O12S4[1][4]
Molecular Weight ~953.44 g/mol [1][4]
Appearance Green to dark green solid powder[2][4]
Excitation Wavelength (Ex) ~788 nm[2]
Emission Wavelength (Em) ~800 nm[2]
Solubility (in H₂O) 33.33 mg/mL (34.96 mM)[1][4]
Solubility (in DMSO) Soluble; often used for stock solutions[2]

Note: The exact molecular weight may vary slightly between batches due to hydration or salt form.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for long-term use. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of fluorescent dyes.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Determine the required mass: Use the molecular weight of this compound (~953.44 g/mol ) to calculate the mass needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 953.44 g/mol * 1000 mg/g = 9.53 mg

  • Weigh the powder: Carefully weigh out approximately 9.53 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the powder: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.

  • Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in light-protecting microcentrifuge tubes.[2]

  • Store properly: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure tubes are sealed tightly to protect from moisture.[2][4]

Protocol 2: Preparation of an Aqueous Stock Solution

For applications where DMSO may interfere with the experimental system, an aqueous stock solution can be prepared.

Materials:

  • This compound powder

  • Nuclease-free or deionized water (ddH₂O)

  • Water bath or heater

  • Ultrasonicator

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh the powder: Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

  • Add water: Add the appropriate volume of ddH₂O.

  • Aid dissolution: The solubility of this compound in water can be enhanced by warming the solution to 60°C and using an ultrasonic bath.[1][4] Perform these steps until the powder is fully dissolved.

  • Sterilize the solution: Once dissolved and cooled to room temperature, filter the solution through a 0.22 µm sterile syringe filter to remove any particulates and ensure sterility, especially for cell-based assays.[4]

  • Aliquot and store: Aliquot the aqueous stock solution and store at -20°C or -80°C, protected from light.[4] It is recommended to use aqueous solutions promptly after preparation.[5]

Protocol 3: Preparation of a Working Solution for In Vitro Cell Staining

This protocol provides an example of diluting the stock solution to a final working concentration for cell-based imaging assays. The optimal concentration may vary depending on the cell type and experimental design.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Appropriate cell culture medium or buffer (e.g., PBS, HBSS)

Procedure:

  • Determine the final concentration: A typical starting concentration for cell staining is in the low micromolar range (e.g., 1-10 µM). For this example, we will prepare a 5 µM working solution.

  • Calculate the dilution: Use the formula M₁V₁ = M₂V₂ to determine the volume of stock solution needed. To prepare 1 mL of a 5 µM working solution from a 10 mM stock:

    • V₁ = (M₂ * V₂) / M₁

    • V₁ = (5 µM * 1 mL) / 10,000 µM = 0.0005 mL or 0.5 µL

  • Prepare the working solution: Add 0.5 µL of the 10 mM this compound stock solution to 999.5 µL of pre-warmed cell culture medium or buffer.

  • Mix and use: Gently vortex or pipette up and down to mix. The working solution is now ready to be added to cells. Always prepare the working solution fresh before each experiment.

Diagrams and Workflows

Logical Workflow for Solution Preparation

The following diagram illustrates the general workflow from receiving the this compound powder to its application in an experiment.

G cluster_prep Solution Preparation cluster_working Working Solution powder This compound Powder weigh Weigh Powder powder->weigh solvent Add Solvent (e.g., DMSO or H₂O) weigh->solvent dissolve Dissolve (Vortex/Sonicate/Heat) solvent->dissolve stock Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot & Store (-20°C or -80°C) stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Buffer or Medium thaw->dilute working Working Solution (e.g., 1-10 µM) dilute->working application Experimental Application working->application

Caption: Workflow for preparing this compound stock and working solutions.

Conceptual Diagram: this compound in Targeted Cancer Imaging

This compound is often conjugated to a targeting ligand, such as a folate analog, which then binds to specific receptors overexpressed on cancer cells. This allows for the targeted delivery of the fluorescent dye.

G cluster_conjugate Probe Construction cluster_cell Cellular Targeting This compound This compound Dye Conjugate Targeted NIR Probe (e.g., OTL38) This compound->Conjugate Conjugation Ligand Targeting Ligand (e.g., Folate) Ligand->Conjugate Receptor Receptor (e.g., Folate Receptor) Conjugate->Receptor Binds to Signal NIR Fluorescence Signal Conjugate->Signal Emits CancerCell Cancer Cell Receptor->CancerCell Located on

Caption: this compound is conjugated to a ligand to target cancer cell receptors.

Storage and Stability Summary

Proper storage is crucial to maintain the integrity and fluorescence of this compound.

FormStorage TemperatureDurationSpecial InstructionsSource(s)
Solid Powder 4°C2 yearsKeep tightly sealed, desiccated, and protected from light.[1][2][4]
In Solvent (Stock) -20°C1 monthAliquot to avoid freeze-thaw cycles. Protect from light.[2][4]
In Solvent (Stock) -80°C6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[2][4]
Working Solution N/AUse immediatelyPrepare fresh for each experiment. Do not store.[6]

Disclaimer: These protocols are intended as a guide. Researchers should consult the product-specific information sheet provided by the supplier and optimize protocols for their specific experimental setup. This compound is for research use only and not for diagnostic or medical purposes.[5]

References

Application Notes and Protocols for S0456-Based In Vivo Tumor Imaging in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S0456 is a near-infrared (NIR) fluorescent dye that serves as a critical component in the synthesis of targeted molecular imaging agents. Its intrinsic optical properties, with an excitation wavelength of approximately 788 nm and an emission wavelength of around 800 nm, make it highly suitable for deep-tissue in vivo imaging due to reduced autofluorescence and enhanced tissue penetration of light in the NIR spectrum.[1][2] this compound itself is not a targeting agent; rather, it is conjugated to specific ligands to create probes that selectively bind to biomarkers overexpressed on cancer cells. This document provides detailed application notes and protocols for the use of this compound-based conjugates in preclinical tumor imaging in mouse models, with a focus on conjugates targeting the Folate Receptor (FR), Luteinizing Hormone-Releasing Hormone (LHRH) receptor, and Fibroblast Activation Protein (FAP).

Key this compound-Based Imaging Agents

Several this compound-based conjugates have been developed for targeted tumor imaging:

  • OTL38 (Pafolacianine): This agent consists of this compound linked to a modified folic acid, enabling it to target the folate receptor (FRα), which is overexpressed in various cancers, including ovarian, lung, and breast cancer.[2][3][4]

  • BOEPL-L3-S0456: A conjugate designed to target the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, which is present on certain breast and ovarian cancers.[5]

  • FAPL-S0456: A novel probe that targets Fibroblast Activation Protein (FAP), a transmembrane receptor found on cancer-associated fibroblasts in the tumor microenvironment of many sarcomas and other solid tumors.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound-based conjugates in preclinical mouse models, providing insights into their imaging performance.

Table 1: In Vivo Imaging Performance of BOEPL-L3-S0456 in MDA-MB-231 Tumor Xenografts [5]

Time Point Post-InjectionKey Observation
2 hoursReceptor-mediated uptake observed in the tumor.
8 hoursContinued retention of the dye conjugate in the tumor.
12 hoursSustained tumor fluorescence, indicating good retention.

Table 2: Biodistribution of BOEPL-L3-S0456 [5]

Organ/TissueUptake Characteristics
TumorSpecific, receptor-mediated uptake.
KidneysNon-specific uptake, likely due to renal clearance.
LiverNon-specific uptake, likely due to hepatic clearance.
Other non-malignant organsNegligible uptake.

Table 3: In Vitro Binding Affinity of this compound-Conjugates

ConjugateTarget ReceptorBinding Affinity (Kd)Cell Line
BOEPL-L3-S0456LHRH-RLow nanomolarMDA-MB-231
FAPL-S0456FAP~10 nMFAP-expressing sarcoma cells

Experimental Protocols

General Considerations for In Vivo Imaging
  • Animal Models: Athymic nude mice (nu/nu), 5-6 weeks of age, are commonly used for establishing subcutaneous tumor xenografts.[5]

  • Housing: Mice should be maintained on a standard 12-hour light-dark cycle with ad libitum access to rodent chow and water.[5]

  • Anesthesia: For imaging procedures, anesthesia is required. Inhaled isoflurane is a common choice.

  • Imaging Systems: A whole-animal in vivo imaging system capable of detecting NIR fluorescence (e.g., Caliper IVIS Lumina II) is necessary.[5]

Protocol 1: In Vivo Imaging of LHRH Receptor-Positive Tumors with BOEPL-L3-S0456

This protocol is based on studies using MDA-MB-231 breast cancer xenografts.[5]

Materials:

  • BOEPL-L3-S0456 conjugate

  • Sterile PBS

  • Tumor-bearing mice (e.g., MDA-MB-231 xenografts)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system

Procedure:

  • Tumor Implantation: Subcutaneously implant MDA-MB-231 cells into the flank of athymic nude mice. Allow tumors to grow to a suitable size for imaging.

  • Reagent Preparation: Reconstitute the BOE-PL-L3-S0456 conjugate in sterile PBS to the desired concentration.

  • Injection: Intravenously inject 10 nanomoles of the BOEPL-L3-S0456 conjugate into the tail vein of the tumor-bearing mouse.[5]

  • Imaging Time Course:

    • Anesthetize the mouse at 2 hours post-injection and acquire whole-body fluorescence images.

    • Repeat the imaging procedure at 8 hours and 12 hours post-injection to assess tumor retention and biodistribution.[5]

  • Biodistribution Analysis (Optional):

    • At the final time point, euthanize the mouse via CO2 asphyxiation.[5]

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised organs to quantify the accumulation of the conjugate in each tissue.[5]

Protocol 2: In Vivo Labeling and Detection of Folate Receptor-Positive Circulating Tumor Cells (CTCs) with OTL38

This protocol is adapted from studies using OTL38 for the detection of FR+ CTCs in mice.[7]

Materials:

  • OTL38 (Pafolacianine)

  • Sterile PBS

  • Mice with FR+ circulating tumor cells (e.g., from an L1210A cell line xenograft)

  • Anesthesia

  • A specialized in vivo flow cytometry system (e.g., NIR-DiFC)

Procedure:

  • Animal Model: Establish a mouse model with FR+ circulating tumor cells.

  • Reagent Preparation: Prepare a sterile solution of OTL38 in PBS.

  • In Vivo Labeling: Administer OTL38 to the mice. The agent will circulate and bind to FR+ CTCs.

  • Detection:

    • Anesthetize the mouse.

    • Use a non-invasive optical detection system, such as Diffuse in vivo Flow Cytometry (DiFC), to detect the fluorescently labeled CTCs in circulation.[7] This technique allows for the external detection and enumeration of CTCs.

Visualizations

Signaling Pathway and Targeting Mechanism

The following diagram illustrates the general mechanism of action for this compound-based targeted imaging agents.

Targeting_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Microenvironment cluster_imaging Imaging S0456_Conjugate This compound-Ligand Conjugate Receptor Target Receptor (e.g., FR, LHRH-R, FAP) S0456_Conjugate->Receptor Binding Tumor_Cell Tumor Cell NIR_Signal NIR Fluorescence Signal Tumor_Cell->NIR_Signal Internalization & Fluorescence Emission Receptor->Tumor_Cell

Caption: Mechanism of this compound-conjugate tumor targeting.

Experimental Workflow for In Vivo Imaging

The diagram below outlines the typical experimental workflow for in vivo tumor imaging using this compound-based conjugates in a mouse model.

Experimental_Workflow Tumor_Implantation 1. Tumor Cell Implantation in Mouse Model Tumor_Growth 2. Allow Tumor Growth Tumor_Implantation->Tumor_Growth Conjugate_Injection 3. IV Injection of This compound-Conjugate Tumor_Growth->Conjugate_Injection Anesthesia 4. Anesthetize Mouse Conjugate_Injection->Anesthesia Whole_Body_Imaging 5. Whole-Body NIR Fluorescence Imaging Anesthesia->Whole_Body_Imaging Time_Course 6. Repeat Imaging at Different Time Points Whole_Body_Imaging->Time_Course Biodistribution 7. Euthanasia and Ex Vivo Organ Imaging Time_Course->Biodistribution Data_Analysis 8. Quantitative Analysis of Tumor vs. Background Biodistribution->Data_Analysis

Caption: In vivo tumor imaging workflow.

Logical Relationship of this compound Components

This diagram illustrates the relationship between this compound and its targeted conjugates.

S0456_Relationship cluster_conjugates Targeted Imaging Agents This compound This compound (NIR Fluorophore) OTL38 OTL38 (Targets Folate Receptor) This compound->OTL38 Conjugated to Folate Analog BOEPL_this compound BOEPL-S0456 (Targets LHRH Receptor) This compound->BOEPL_this compound Conjugated to BOEPL FAPL_this compound FAPL-S0456 (Targets FAP) This compound->FAPL_this compound Conjugated to FAP Ligand

Caption: this compound as the core of targeted agents.

References

Application Notes and Protocols for Fluorescence-Guided Surgery using S0456 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence-guided surgery (FGS) is a rapidly advancing field that enhances the visualization of malignant tissues during surgical procedures, aiming to improve the completeness of tumor resection and patient outcomes.[1] Near-infrared (NIR) fluorescent dyes are particularly advantageous for FGS due to reduced tissue autofluorescence and deeper tissue penetration in the NIR window (700-900 nm).[1][2] S0456 is a near-infrared (NIR) fluorescent dye that serves as a critical component in the synthesis of targeted imaging agents.[3] This document provides detailed application notes and protocols for the use of this compound derivatives, with a primary focus on the well-documented folate receptor-targeted agent, OTL38 (pafolacianine), in fluorescence-guided surgery.

OTL38 is a conjugate of the this compound dye and a folic acid analog, designed to target cells overexpressing folate receptor alpha (FRα), a biomarker found on the surface of various cancer cells, including ovarian and lung cancer.[4][5] Upon binding to FRα, OTL38 is internalized, leading to the accumulation of the fluorescent signal within the cancer cells and enabling their real-time intraoperative visualization.[6]

Quantitative Data Summary

The performance of this compound derivatives, particularly OTL38, has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data from these studies.

Table 1: Preclinical Performance of OTL38 vs. EC17 (a visible-light folate-targeted agent) [2]

ParameterOTL38 (this compound derivative)EC17 (FITC derivative)Fold Improvement with OTL38
Excitation Wavelength (nm) 774470-
Emission Wavelength (nm) 794520-
In Vitro Peak Signal-to-Background Ratio (SBR) (within 60 min) >12.0~7.31.4-fold higher
In Vivo Mean Tumor SBR --3.3-fold (range 1.48–5.43)

Table 2: Clinical Performance of OTL38 (Pafolacianine) in Ovarian Cancer (Phase III Trial) [7][8][9]

ParameterValue95% Confidence Interval
Patients with additional cancerous lesions identified 33.0%24.3% to 42.7%
Sensitivity for detecting ovarian cancer 83%73.9% to 89.4%
Patient False-Positive Rate 24.8%17.6% to 33.6%
Lesion-Level False-Positive Rate 32.7%-
Complete Resection (R0) Rate 62.4%-

Experimental Protocols

Synthesis of a Folate Receptor-Targeted this compound Derivative (OTL38)

This protocol describes a representative method for conjugating the this compound dye to a folic acid derivative to synthesize OTL38. The conjugation involves the displacement of a meso-chloro group on the this compound dye by a nucleophilic phenoxy moiety on the folic acid analog.[4]

Materials:

  • This compound dye with a meso-chloro leaving group

  • Folic acid analog with a terminal phenoxy-amine linker

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve the folic acid analog with the phenoxy-amine linker in anhydrous DMF.

  • Add DIPEA to the solution to act as a base.

  • Slowly add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography or LC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product using reverse-phase HPLC to isolate the OTL38 conjugate.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

In Vitro Evaluation of this compound Derivatives

This protocol outlines the steps for assessing the binding and fluorescence properties of OTL38 in cancer cell lines overexpressing the folate receptor.

Materials:

  • FRα-positive cancer cell lines (e.g., HeLa, KB, IGROV-1)[2][10]

  • FRα-negative control cell line

  • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and penicillin-streptomycin

  • OTL38 solution in a biocompatible solvent (e.g., PBS)

  • Fluorescence microscope or plate reader with NIR imaging capabilities

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture FRα-positive and FRα-negative cells in appropriate culture vessels until they reach 70-80% confluency.

  • Prepare a working solution of OTL38 in cell culture medium at the desired concentration (e.g., 200 nM).[11]

  • Remove the culture medium from the cells and wash once with PBS.

  • Incubate the cells with the OTL38 solution for a specified period (e.g., 1-2 hours) at 37°C.[2]

  • For competition experiments, co-incubate a set of cells with OTL38 and a high concentration of free folic acid to demonstrate target specificity.

  • After incubation, wash the cells three times with cold PBS to remove unbound OTL38.

  • Image the cells using a fluorescence microscope equipped with appropriate NIR filters (Excitation: ~774 nm, Emission: ~794 nm).[2]

  • Quantify the fluorescence intensity to determine the signal-to-background ratio.

In Vivo Evaluation in Animal Models

This protocol describes the methodology for evaluating the tumor-targeting and imaging capabilities of OTL38 in a murine cancer model.

Materials:

  • Immunocompromised mice (e.g., NOD/scid)[2]

  • FRα-positive cancer cells for tumor induction

  • OTL38 solution for injection

  • In vivo fluorescence imaging system with NIR capabilities

  • Anesthetic agent for mice

Procedure:

  • Induce subcutaneous or orthotopic tumors in mice by injecting FRα-positive cancer cells.

  • Allow the tumors to grow to a suitable size for imaging.

  • Administer OTL38 to the tumor-bearing mice via intravenous (tail vein) injection at a specified dose (e.g., 0.025 mg/kg).[7]

  • At various time points post-injection (e.g., 1, 2, 4, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging.

  • Acquire both white light and fluorescence images to assess tumor localization and tumor-to-background ratios.

  • For biodistribution studies, euthanize the mice at the final time point, excise the tumor and major organs, and image them ex vivo to quantify fluorescence distribution.

Signaling Pathways and Experimental Workflows

Folate Receptor Alpha (FRα) Signaling Pathway

Upon binding of a folate conjugate like OTL38, the folate receptor alpha, a GPI-anchored protein, can initiate intracellular signaling cascades that promote cell proliferation and survival. This includes the activation of the JAK/STAT3 and ERK pathways. The FRα-ligand complex can also be internalized via endocytosis and act as a transcription factor.

FRa_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OTL38 OTL38 (this compound-Folate) FRa Folate Receptor α (FRα) OTL38->FRa Binding GP130 GP130 FRa->GP130 Association ERK1/2 ERK1/2 FRa->ERK1/2 Activation Endosome Endosome FRa->Endosome Internalization JAK JAK GP130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Oct4, Sox2, etc.) pSTAT3->Gene_Expression Transcription Factor pERK1/2 pERK1/2 ERK1/2->pERK1/2 pERK1/2->Gene_Expression Signal Transduction Endosome->Gene_Expression Transcriptional Regulation

Caption: Folate Receptor α signaling upon OTL38 binding.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates the typical workflow for evaluating an this compound-based targeting agent in a preclinical animal model.

In_Vivo_Workflow Tumor_Induction Tumor Induction (FRα-positive cells in mice) Tumor_Growth Tumor Growth Monitoring Tumor_Induction->Tumor_Growth Agent_Administration IV Administration of This compound Derivative (e.g., OTL38) Tumor_Growth->Agent_Administration In_Vivo_Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Agent_Administration->In_Vivo_Imaging Data_Analysis Image and Data Analysis (Tumor-to-Background Ratio) In_Vivo_Imaging->Data_Analysis Ex_Vivo_Analysis Ex Vivo Biodistribution (Organ Imaging) In_Vivo_Imaging->Ex_Vivo_Analysis Histology Histological Confirmation Ex_Vivo_Analysis->Histology

Caption: Preclinical in vivo evaluation workflow.

Logical Workflow for FGS Clinical Application

This diagram outlines the logical steps for the clinical application of an this compound derivative like OTL38 in fluorescence-guided surgery.

FGS_Clinical_Workflow Patient_Selection Patient Selection (FRα-positive cancer diagnosis) Agent_Infusion Preoperative IV Infusion of OTL38 (1-24h prior) Patient_Selection->Agent_Infusion Intraoperative_Imaging Intraoperative NIR Imaging (White light + Fluorescence) Agent_Infusion->Intraoperative_Imaging Tumor_Identification Identification of Additional Malignant Lesions Intraoperative_Imaging->Tumor_Identification Surgical_Decision Informed Surgical Decision (Resection of fluorescent tissue) Tumor_Identification->Surgical_Decision Pathological_Confirmation Post-resection Pathological Confirmation Surgical_Decision->Pathological_Confirmation

Caption: Clinical workflow for fluorescence-guided surgery.

References

Application Notes and Protocols for Live-Cell Imaging with S0456

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S0456 is a near-infrared (NIR) fluorescent dye with significant potential in biological imaging.[1][2][3] Its excitation and emission maxima in the NIR spectrum (approximately 788 nm and 800 nm, respectively) make it an attractive candidate for applications requiring deep tissue penetration and minimal phototoxicity, which are crucial for both in vivo and advanced live-cell imaging.[1][3] While this compound has been prominently featured as a component of targeted imaging agents for cancer detection, such as OTL38 where it is conjugated to a folate receptor ligand, its utility as a standalone probe in live-cell imaging is an area of growing interest.[4][5][6] These notes provide an overview of potential applications and hypothetical protocols for utilizing this compound in live-cell imaging, particularly for studying cellular signaling and health.

Physicochemical and Spectral Properties

A solid understanding of the physicochemical and spectral properties of this compound is essential for its effective use in live-cell imaging applications.

PropertyValueReference
Excitation Wavelength (Ex)788 nm[1][3]
Emission Wavelength (Em)800 nm[1][3]
Molecular Weight~910.49 g/mol [1]
AppearanceGreen to dark green solid powder[1]
SolubilitySoluble in water (with heating and sonication) and DMSO[4]

Key Applications in Live-Cell Imaging

The unique spectral properties of this compound open up possibilities for its use in various live-cell imaging applications, including:

  • Targeted Imaging of Cellular Receptors: By conjugating this compound to specific ligands, it can be used to visualize and track receptors on the cell surface. A primary example is its use in targeting the folate receptor, which is often overexpressed in cancer cells.[2][4][5]

  • Assessing Cell Membrane Permeability: The ability of this compound to enter cells can be exploited to study changes in membrane integrity, a hallmark of certain forms of cell death.

  • Multiplex Imaging: Its NIR emission allows for combination with other fluorescent probes that emit in the visible spectrum, enabling the simultaneous visualization of multiple cellular events.

Experimental Protocols

The following are example protocols for the application of this compound in live-cell imaging. Note: These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Protocol 1: General Staining of Live Cells with this compound

This protocol outlines a basic method for staining live cells with this compound to assess its uptake and subcellular localization.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible chambered coverslips or glass-bottom dishes

  • Fluorescence microscope equipped with NIR laser lines and appropriate filters

Procedure:

  • Cell Seeding: Seed cells onto chambered coverslips or glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type and experimental goals.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium or a suitable imaging buffer to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope with appropriate NIR excitation and emission filters.

Protocol 2: Hypothetical Live-Cell Imaging of Apoptosis

This protocol describes a hypothetical approach to monitor apoptosis using this compound, based on potential changes in cell membrane permeability. This is an exploratory application and would require validation.

Materials:

  • This compound dye

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Annexin V-FITC (or another green fluorescent apoptosis marker)

  • Hoechst 33342 (or another blue fluorescent nuclear stain)

  • Binding buffer for Annexin V

  • Live-cell imaging setup with appropriate lasers and filters

Procedure:

  • Cell Preparation: Seed cells as described in Protocol 1.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration to induce apoptosis. Include an untreated control group.

  • Staining:

    • Prepare a staining solution containing this compound, Annexin V-FITC, and Hoechst 33342 in the appropriate binding buffer.

    • Remove the medium from the cells, wash with PBS, and add the staining solution.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Imaging:

    • Image the cells immediately without a wash step.

    • Acquire images in the NIR (this compound), green (Annexin V-FITC), and blue (Hoechst 33342) channels.

    • Healthy cells should show minimal this compound and Annexin V staining. Early apoptotic cells are expected to be Annexin V positive, and late apoptotic/necrotic cells may show increased this compound uptake due to compromised membrane integrity.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate a targeted signaling pathway and a general experimental workflow for live-cell imaging with a conjugated this compound probe.

G cluster_0 This compound-Ligand Conjugate This compound-Ligand Conjugate Receptor Receptor This compound-Ligand Conjugate->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Internalization Signaling Cascade Signaling Cascade Endocytosis->Signaling Cascade Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Targeted delivery of this compound via ligand binding and receptor-mediated endocytosis.

G cluster_1 Cell Culture Cell Culture This compound Staining This compound Staining Cell Culture->this compound Staining Washing Washing This compound Staining->Washing Live-Cell Imaging Live-Cell Imaging Washing->Live-Cell Imaging Image Analysis Image Analysis Live-Cell Imaging->Image Analysis

Caption: General experimental workflow for live-cell imaging with this compound.

Considerations for Drug Development Professionals

This compound and its derivatives are valuable tools in drug development for:

  • High-Throughput Screening (HTS): Assays can be developed to screen for compounds that modulate the uptake of this compound-ligand conjugates, indicating an effect on receptor binding or trafficking.

  • Pharmacodynamic (PD) Studies: In preclinical models, this compound-based probes can be used to assess target engagement of a therapeutic agent in real-time and within a cellular context.

  • Toxicity Assays: Changes in this compound uptake or localization could serve as an early indicator of compound-induced cytotoxicity.

Conclusion

This compound is a versatile NIR fluorescent dye with promising applications in live-cell imaging. While its use has been well-documented in the context of targeted cancer imaging agents, its potential as a standalone probe for studying dynamic cellular processes is an exciting area for future research. The protocols and information provided here serve as a starting point for researchers and drug development professionals to explore the utility of this compound in their live-cell imaging experiments. As with any fluorescent probe, careful optimization and validation are crucial for obtaining reliable and meaningful results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to S0456: A Near-Infrared Probe for Folate Receptor-Targeted Imaging

This compound is a near-infrared (NIR) fluorescent dye specifically designed for targeted imaging of cells and tissues that overexpress the folate receptor (FR).[1][2] With an excitation maximum of approximately 788 nm and an emission maximum around 800 nm, this compound operates within the NIR window (700-900 nm), a spectral range that offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues.[1][2][3]

The targeting moiety of this compound is folic acid, which binds with high affinity to the folate receptor, a protein frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancer.[1][4][5] This specificity makes this compound and its derivatives valuable tools for cancer research, drug development, and fluorescence-guided surgery. This compound is a key component in the formation of OTL38 (pafolacianine), an FDA-approved agent for the intraoperative imaging of folate receptor-positive ovarian cancer.[4]

These application notes provide an overview of recommended imaging systems, detailed experimental protocols for in vitro and in vivo applications, and insights into the signaling pathways associated with the folate receptor.

Recommended Imaging Systems for this compound Fluorescence

The selection of an appropriate imaging system is critical for maximizing the signal-to-noise ratio and achieving high-quality results with this compound. Given its NIR spectral properties, recommended systems fall into two main categories: preclinical in vivo imaging systems and clinical fluorescence-guided surgery systems.

Preclinical In Vivo Imaging Systems

These systems are designed for non-invasive longitudinal imaging of small animals, enabling researchers to monitor disease progression, evaluate therapeutic efficacy, and assess the biodistribution of targeted agents.

FeatureLI-COR Pearl TrilogyPerkinElmer IVIS Spectrum
Excitation Wavelengths 685 nm, 785 nm, White Light10 filters (430-850 nm)
Emission Wavelengths 720 nm, 820 nm, 450-650 nm (Bioluminescence)18 filters (430-850 nm)
Detector Thermoelectrically cooled CCDCooled (-90°C) CCD
Resolution 85, 170, or 255 µmDown to 20 µm
Field of View 11.2 cm x 8.4 cmUp to 5 mice
Key Features Dual-channel NIR fluorescence, Bioluminescence, >6 logs dynamic range3D tomography, Spectral unmixing, Bioluminescence and Fluorescence
Clinical Fluorescence-Guided Surgery Systems

These systems are used intraoperatively to provide real-time visualization of tumors and other targeted tissues, aiding surgeons in achieving more complete resections.

SystemKarl Storz IMAGE1 S™ Rubina®Fluoptics FLUOBEAM® LM/LX
Technology 4K and 3D imaging with NIR/ICG fluorescenceReal-time NIR fluorescence imaging
Excitation Laser-free LED~780 nm laser
Emission NIR detection for ICG~820 nm
Visualization Modes Overlay, Monochromatic, Intensity MapReal-time fluorescence display, pseudo-colorization for perfusion assessment
Primary Application Laparoscopic and open surgeryOpen surgery, perfusion assessment, lymphatic mapping

Signaling Pathways Involving the Folate Receptor

This compound's targeting of the folate receptor (FRα or FOLR1) provides an opportunity to visualize and study cells with active folate receptor signaling. Emerging evidence indicates that beyond its role in folate uptake, FRα is directly involved in intracellular signaling pathways that can promote cancer progression.[1][5] Key pathways include:

  • JAK-STAT3 Pathway: Folic acid binding to FRα can lead to the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is a critical regulator of cell proliferation, survival, and differentiation.[1][6]

  • ERK1/2 Pathway: The folate receptor can also influence the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, a component of the MAPK signaling cascade that plays a central role in cell growth and division.[1]

Folate_Receptor_Signaling This compound This compound (Folate-NIR Dye) FR Folate Receptor (FRα) This compound->FR Binds Endocytosis Receptor-Mediated Endocytosis FR->Endocytosis JAK JAK FR->JAK ERK ERK1/2 FR->ERK Folate_Metabolism One-Carbon Metabolism (DNA Synthesis) Endocytosis->Folate_Metabolism STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation

Caption: Folate Receptor Signaling Pathways.

Experimental Protocols

In Vitro Fluorescence Microscopy with this compound

This protocol describes the use of this compound for the fluorescent labeling and visualization of folate receptor-positive cells in culture.

Materials:

  • This compound fluorescent probe

  • Folate receptor-positive cell line (e.g., KB, OVCAR3)

  • Folate receptor-negative cell line (e.g., A549, HT1080) for control

  • Cell culture medium (folate-free medium recommended for higher signal)

  • Phosphate-buffered saline (PBS)

  • Folic acid (for competition assay)

  • Fluorescence microscope with appropriate NIR filters (e.g., Cy7 or ICG filter set)

Procedure:

  • Cell Culture: Plate folate receptor-positive and negative cells on glass-bottom dishes or chamber slides and culture until they reach 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration (e.g., 50-100 nM) in serum-free cell culture medium.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Add the this compound-containing medium to the cells and incubate for 1-2 hours at 37°C.

  • Competition Assay (Optional): To confirm specificity, pre-incubate a set of folate receptor-positive cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the this compound probe.

  • Washing: Wash the cells three times with warm PBS to remove unbound probe.

  • Imaging: Add fresh PBS or culture medium to the cells and image using a fluorescence microscope equipped with a NIR laser/filter set. Acquire both fluorescence and brightfield images.

In_Vitro_Workflow Start Start: Plate Cells Culture Cell Culture (70-80% Confluency) Start->Culture Prepare_Probe Prepare this compound Solution Culture->Prepare_Probe Label Incubate Cells with this compound (1-2 hours at 37°C) Prepare_Probe->Label Wash Wash Cells (3x with PBS) Label->Wash Image Fluorescence Microscopy Wash->Image End End: Analyze Images Image->End In_Vivo_Workflow Start Start: Generate Tumor Model Inject_Probe Administer this compound (i.v.) Start->Inject_Probe Anesthetize Anesthetize Mouse Inject_Probe->Anesthetize InVivo_Image In Vivo Imaging (Time Course) Anesthetize->InVivo_Image Euthanize Euthanize & Excise Organs InVivo_Image->Euthanize Analyze Analyze Data (Signal-to-Background) InVivo_Image->Analyze ExVivo_Image Ex Vivo Imaging Euthanize->ExVivo_Image ExVivo_Image->Analyze End End Analyze->End

References

Application Notes and Protocols: S0456 for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for "S0456" in the context of flow cytometry applications did not yield specific public information for a compound or product with this designation.

This suggests that "this compound" may be an internal research code, a newly developed compound not yet publicly documented, or a product with a different public-facing name.

To provide you with the detailed Application Notes and Protocols you require, please provide additional information about this compound, such as:

  • Full chemical name or alternative names.

  • Manufacturer or supplier.

  • The intended biological target or mechanism of action. (e.g., "a fluorescent dye binding to intracellular calcium," "a monoclonal antibody against CDX," "a small molecule inhibitor of the XYZ pathway").

  • Any available product literature, safety data sheet (SDS), or technical data sheet.

Once more specific information is available, the following detailed application notes and protocols can be developed.

Hypothetical Application Note & Protocol Structure

Below is a template of how the application notes and protocols would be structured once information about this compound is provided.

Product Information (Hypothetical)

ParameterDescription
Product Name This compound
Target [e.g., Phosphorylated Protein X]
Fluorophore [e.g., FITC]
Excitation / Emission (nm) [e.g., 488 / 525]
Application [e.g., Intracellular Flow Cytometry]
Storage [e.g., 4°C, protect from light]

Signaling Pathway (Hypothetical)

This section would describe the signaling pathway in which the target of this compound is involved. For instance, if this compound targets a phosphorylated protein in the MAPK pathway, a description and diagram of that pathway would be provided.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target of this compound) MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates

Caption: Hypothetical MAPK signaling pathway.

Experimental Workflow (Hypothetical)

This section would provide a visual overview of the experimental process.

Experimental_Workflow Cell_Culture 1. Cell Culture & Stimulation Fixation 2. Fixation Cell_Culture->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Staining 4. Staining with this compound Permeabilization->Staining Acquisition 5. Flow Cytometry Acquisition Staining->Acquisition Analysis 6. Data Analysis Acquisition->Analysis

Caption: General workflow for intracellular staining.

Detailed Protocol: Intracellular Staining with this compound (Hypothetical)

This protocol is a general template and would be adapted based on the specific properties of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS or commercial permeabilization buffer)

  • Staining Buffer (e.g., PBS with 2% FBS)

  • This compound reagent

  • Flow cytometer

Procedure:

  • Cell Preparation and Stimulation:

    • Culture cells to the desired density.

    • If applicable, treat cells with appropriate stimuli (e.g., growth factors, inhibitors) for the desired time to induce the signaling event of interest. Include positive and negative controls.

    • Harvest cells and wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.

    • Wash cells twice with Staining Buffer.

  • Permeabilization:

    • Resuspend the fixed cells in Permeabilization Buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Wash cells twice with Staining Buffer.

  • Staining:

    • Resuspend the permeabilized cells in Staining Buffer containing the optimized concentration of this compound.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash cells twice with Staining Buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometry analysis.

    • Acquire data on a flow cytometer using the appropriate laser and filter combination for the fluorophore of this compound.

Optimization:

  • Titration of this compound: It is crucial to titrate the this compound reagent to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Controls: Always include unstained cells, single-color controls for compensation, and biological controls (e.g., stimulated vs. unstimulated cells).

Data Analysis (Hypothetical)

  • Gate on the cell population of interest based on forward and side scatter properties.

  • Create a histogram to visualize the fluorescence intensity of this compound.

  • Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each sample.

SampleTreatment% Positive CellsMean Fluorescence Intensity (MFI)
1Unstimulated[e.g., 5.2%][e.g., 150]
2Stimulated[e.g., 85.6%][e.g., 2500]
3Inhibitor + Stimulated[e.g., 10.1%][e.g., 200]

We look forward to receiving more information about this compound to provide you with a comprehensive and accurate set of application notes and protocols.

Application Notes and Protocols for S0456: A Near-Infrared Fluorescent Dye for Folate Receptor-Targeted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and application of S0456, a near-infrared (NIR) fluorescent dye. This compound is a valuable tool for researchers engaged in cancer biology, drug delivery, and fluorescence-guided surgery due to its specific binding to the folate receptor (FR), which is overexpressed in various tumor types.

Product Information

PropertyValueSource
CAS Number 1252007-83-2[1]
Molecular Formula C38H44ClN2Na3O12S4[1]
Molecular Weight 953.44 g/mol [1]
Appearance Green to dark green solid powder[2]
Excitation Wavelength (Ex) 788 nm[2][3][4]
Emission Wavelength (Em) 800 nm[2][3][4]
Target Folate Receptor (FR)[2][3][4]
Primary Application Tumor-specific optical imaging agent[1][2][5]

Safe Handling and Storage

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A lab coat is required.

2.2. Handling

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

2.3. Storage

Proper storage is crucial to maintain the stability and performance of this compound.

ConditionTemperatureDurationRecommendations
Powder -20°C3 yearsStore in a tightly sealed, desiccated container, protected from light.[2]
4°C2 yearsFor shorter-term storage, ensure the container is tightly sealed and protected from moisture and light.[1][2][6]
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][5]
-20°C1 monthSuitable for short-term storage of stock solutions. Protect from light.[2][5]

Mechanism of Action: Folate Receptor Targeting

This compound is a key component in the synthesis of folate receptor-targeted imaging agents, such as OTL-38.[5] The underlying principle of its application is the specific recognition and binding to the folate receptor, particularly the alpha isoform (FRα), which is highly overexpressed on the surface of various cancer cells (e.g., ovarian, lung, breast) but has limited expression in healthy tissues.

The process can be visualized as follows:

Folate_Receptor_Targeting cluster_0 Cellular Environment cluster_1 Cancer Cell S0456_conjugate This compound-Folate Conjugate FRa Folate Receptor α (FRα) (Overexpressed on Cancer Cells) S0456_conjugate->FRa Binding Endosome Endosome FRa->Endosome Endocytosis Fluorescence NIR Fluorescence (Detection) Endosome->Fluorescence Internalization & Signal

Caption: this compound-folate conjugate binding to FRα and subsequent internalization.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various research applications. Optimization may be required for specific cell lines or animal models.

4.1. Preparation of Stock Solutions

  • Solubility: this compound is soluble in water (H2O) at 33.33 mg/mL (34.96 mM) with the aid of ultrasonication and warming to 60°C.[1]

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile, purified water.

    • To aid dissolution, sonicate the solution and/or gently warm it to 60°C until the solid is completely dissolved.

    • For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 µm filter before use.[5]

    • Aliquot the stock solution into light-protected microcentrifuge tubes and store as recommended in the table above.

4.2. In Vitro Cell Staining for Fluorescence Microscopy or Flow Cytometry

This protocol is adapted from procedures for similar near-infrared dyes targeting the folate receptor.

  • Cell Culture: Culture FR-positive cells (e.g., KB, IGROV-1) and, as a control, FR-negative cells in appropriate media until they reach the desired confluency.

  • Staining:

    • Prepare a working solution of this compound in cell culture media at a final concentration of 1-10 µM (optimization is recommended).

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with PBS to remove any unbound dye.

  • Imaging/Analysis:

    • For fluorescence microscopy, add fresh culture media or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters for the NIR spectrum (Ex: ~788 nm, Em: ~800 nm).

    • For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, resuspend in flow cytometry buffer, and analyze on a cytometer with a laser and detector capable of exciting and measuring in the near-infrared range.

4.3. In Vivo Imaging in Mouse Models

This protocol provides a general guideline for in vivo fluorescence imaging in tumor-bearing mice.

  • Animal Model: Use athymic nude mice with subcutaneously implanted FR-positive tumors.

  • Reagent Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline with 10% DMSO). The concentration should be calculated to deliver a dose of approximately 10 nmol per mouse.

  • Injection: Administer the this compound solution via intravenous (tail vein) injection.

  • Imaging:

    • Anesthetize the mice at various time points post-injection (e.g., 2, 8, 12, 24 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

    • Acquire whole-body fluorescence images using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters.

  • Biodistribution (Optional):

    • After the final imaging time point, euthanize the mice and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised tissues to quantify the fluorescence intensity and determine the biodistribution of this compound.

InVivo_Workflow Tumor_Implantation Implant FR-positive Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow Tumor_Implantation->Tumor_Growth S0456_Injection Prepare & Inject this compound (Intravenous) Tumor_Growth->S0456_Injection Imaging In Vivo Fluorescence Imaging (Time-course) S0456_Injection->Imaging Analysis Image Analysis & Quantification Imaging->Analysis Biodistribution Ex Vivo Organ Imaging (Optional) Imaging->Biodistribution Biodistribution->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal and Reducing Background with S0456 and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) fluorescent dye S0456 and similar fluorophores. The focus is on mitigating background fluorescence to enhance signal-to-noise for reliable and clear experimental results.

FAQs: Understanding and Mitigating Background Fluorescence

Q1: What is this compound and how is it used?

This compound is a near-infrared (NIR) fluorescent dye with an excitation wavelength of approximately 788 nm and an emission wavelength of around 800 nm.[1][2][3] It is not a reagent for reducing background fluorescence, but rather a reporter molecule used for labeling and detection in various applications, including fluorescence-guided surgery research.[4] this compound is often conjugated to targeting molecules, like antibodies or ligands, to create specific probes for imaging.[4]

Q2: What are the primary sources of high background fluorescence in my experiments?

High background fluorescence can originate from several sources, broadly categorized as autofluorescence and non-specific binding.

  • Autofluorescence is the natural fluorescence emitted by biological materials within the sample. Common sources include:

    • Endogenous molecules like NADH, flavins, collagen, and elastin.[1][3][5][6][7]

    • Fixation agents, particularly glutaraldehyde and formaldehyde, which can induce fluorescence by cross-linking proteins.[1][5]

    • Cell culture media components, such as phenol red and riboflavin.[3]

  • Non-specific binding occurs when the fluorescent probe adheres to unintended targets in the sample. This can be caused by:

    • Antibody-related issues : The primary or secondary antibody may have too high a concentration, cross-react with off-target proteins, or bind to Fc receptors on cells.[2][4][8][9]

    • Dye-related issues : The fluorescent dye itself, especially hydrophobic ones, can non-specifically adhere to cellular components or the substrate.[10]

    • Inadequate blocking or washing : Insufficient blocking of non-specific sites or inadequate washing to remove unbound probes are common causes.[2][4][11]

Q3: How can I reduce autofluorescence in my samples?

Several strategies can be employed to minimize autofluorescence:

  • Use of NIR Dyes : One of the key advantages of using NIR dyes like this compound is that cellular autofluorescence is significantly lower in the near-infrared spectrum compared to the UV and visible regions.[12][13][14]

  • Proper Fixation : Minimize fixation time and consider using non-aldehyde fixatives if possible. If aldehyde fixatives are necessary, perfusion of tissues with a buffer solution before fixation can help remove blood cells, which are a source of heme-related autofluorescence.[1]

  • Quenching Agents : Commercial quenching reagents or chemical treatments like sodium borohydride can be used to reduce aldehyde-induced autofluorescence.[6][8]

  • Spectral Separation : If autofluorescence is still an issue, ensure that the filter sets on your imaging system are optimized to separate the emission of your NIR dye from the autofluorescent signal.

Q4: What are the best practices to prevent non-specific binding of my this compound-conjugated probe?

Preventing non-specific binding is crucial for achieving a high signal-to-noise ratio. Consider the following:

  • Optimize Antibody Concentrations : Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with minimal background.[2][4][9]

  • Effective Blocking : Use a suitable blocking buffer, such as bovine serum albumin (BSA) or normal serum from the species in which the secondary antibody was raised, for a sufficient duration.[2][9][11]

  • Thorough Washing : Increase the number and duration of washing steps after antibody incubations to effectively remove unbound antibodies.[2][4][11]

  • Use of Additives : Including a non-ionic surfactant like Tween-20 in your wash buffers can help reduce non-specific interactions.[11][15]

  • Fc Receptor Blocking : If working with cells known to express Fc receptors (e.g., immune cells), include an Fc receptor blocking step in your protocol.[8]

Troubleshooting Guide

This guide addresses common problems encountered during fluorescence imaging experiments with probes like this compound.

Problem Potential Cause Recommended Solution
High Background Autofluorescence in the sample.Check an unstained sample to confirm autofluorescence. Utilize the near-infrared spectrum of this compound to your advantage, as autofluorescence is lower in this range.[12][13] Consider using a commercial autofluorescence quenching kit.[8]
Antibody concentration is too high.Perform a titration experiment to find the optimal antibody concentration that maximizes the signal-to-noise ratio.[4][9]
Insufficient blocking.Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA, normal serum).[2][9][16]
Inadequate washing.Increase the number and/or duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[2][4][11]
Weak or No Signal Suboptimal antibody concentration.Increase the concentration of the primary and/or secondary antibody.[2][8]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[8][9]
Photobleaching of the fluorescent dye.Minimize the exposure of your sample to the excitation light. Store slides in the dark and use an anti-fade mounting medium.[8][16]
Incorrect filter set.Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (Ex/Em: ~788/800 nm).[1][3]
Non-Specific Staining Cross-reactivity of the primary or secondary antibody.Run a control with the secondary antibody only to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.
Hydrophobic interactions of the dye.Incorporate surfactants in buffers to minimize non-specific binding due to hydrophobic interactions.[15] Consider using probes conjugated with more hydrophilic dyes if the problem persists.[10]

Experimental Protocols

General Protocol for Immunofluorescence Staining with an this compound-Conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific application.

  • Sample Preparation :

    • For cultured cells: Grow cells on sterile glass coverslips. Wash briefly with Phosphate Buffered Saline (PBS).

    • For tissue sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded sections or use fresh frozen sections.

  • Fixation :

    • Incubate samples in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking :

    • Incubate with a blocking buffer (e.g., 5% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[2][9]

  • Primary Antibody Incubation :

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing :

    • Wash three times with PBS containing 0.1% Tween-20 for 5-10 minutes each to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation :

    • Dilute the this compound-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples in the dark for 1 hour at room temperature.

  • Final Washes :

    • Wash three times with PBS containing 0.1% Tween-20 for 5-10 minutes each in the dark.

    • Perform a final wash with PBS.

  • Mounting :

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging :

    • Image the samples using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum of this compound.

    • Store the slides at 4°C in the dark.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Analysis prep Prepare Cells or Tissue fix Fixation (e.g., 4% PFA) prep->fix perm Permeabilization (if needed) fix->perm block Blocking (e.g., 5% BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab This compound-Secondary Ab Incubation wash1->secondary_ab wash2 Final Washes secondary_ab->wash2 mount Mount with Anti-fade Medium wash2->mount image Image with NIR Filters mount->image

Caption: A typical workflow for an immunofluorescence experiment using an this compound-conjugated secondary antibody.

troubleshooting_logic start High Background Signal? cause1 Check Unstained Control for Autofluorescence start->cause1 Yes cause2 Titrate Antibody Concentrations start->cause2 Yes cause3 Optimize Blocking & Washing start->cause3 Yes solution1 Use NIR advantage or Quenching Reagents cause1->solution1 solution2 Use Lower Antibody Concentration cause2->solution2 solution3 Increase Blocking Time & Wash Steps cause3->solution3

Caption: A troubleshooting decision tree for addressing high background fluorescence in imaging experiments.

References

S0456 dye photostability and bleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S0456 near-infrared (NIR) fluorescent dye. The information provided addresses common issues related to photostability and bleaching encountered during experimental procedures.

Technical Data

Table 1: Properties of this compound Dye

PropertyValueReference
Dye TypeNear-Infrared (NIR) Cyanine[1]
Excitation Wavelength (Ex)788 nm[1]
Emission Wavelength (Em)800 nm[1]
ApplicationTumor-specific optical imaging agent[1][2]
TargetFolate Receptor (FR)[1][3]
SolubilityWater (33.33 mg/mL with ultrasonic and warming to 60°C)[4]
Storage4°C, sealed from moisture and light[4]

Table 2: Typical Photostability of Near-Infrared Cyanine Dyes *

PropertyTypical Value RangeNotes
Quantum Yield (Φ)0.1 - 0.3Generally lower in aqueous solutions.[5]
PhotobleachingModerate to HighSusceptible to photobleaching, especially under high-intensity light.[5]

*Data is based on general knowledge of near-infrared cyanine dyes and may not be representative of this compound. Users should perform their own characterization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye.[1] It is primarily used as a raw material in the synthesis of pafolacianine (OTL38), a folate receptor-targeted imaging agent for fluorescence-guided surgery of cancer.[4][6] this compound itself can bind to the folate receptor, making it a tumor-specific optical imaging agent.[1][2]

Q2: What are the optimal excitation and emission settings for this compound?

The optimal excitation wavelength for this compound is 788 nm, and its emission maximum is at 800 nm.[1][2] It is crucial to use appropriate filters and light sources that match these wavelengths for optimal signal detection.

Q3: How should I store this compound?

This compound should be stored at 4°C in a sealed container, protected from moisture and light.[4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.[6]

Q4: I am observing a weak or no fluorescent signal. What could be the cause?

A weak or absent signal can be due to several factors:

  • Incorrect filter sets: Ensure your microscope or imaging system is equipped with the appropriate filters for the 788 nm excitation and 800 nm emission wavelengths of this compound.[7]

  • Low dye concentration: The concentration of the dye may be too low for detection. Consider performing a titration to find the optimal concentration.[7]

  • Photobleaching: The dye may have been exposed to excessive light, leading to photobleaching. Minimize light exposure during sample preparation and imaging.[8]

  • Low target expression: If you are targeting the folate receptor, the cells you are using may have low expression levels.[7]

Troubleshooting Guide: Photostability and Bleaching

Q1: My this compound signal is fading rapidly during imaging. What is happening and what can I do?

Rapid signal loss is likely due to photobleaching, a common issue with fluorescent dyes, including near-infrared cyanines.[5] Here are some troubleshooting steps:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.

  • Minimize Exposure Time: Reduce the camera exposure time and the duration of illumination.[8]

  • Use Antifade Reagents: Mount your samples in an antifade mounting medium to reduce photobleaching.

  • Image Acquisition Strategy: Plan your imaging session to acquire data from the most critical areas first. For time-lapse experiments, increase the interval between acquisitions.

Q2: I am observing high background fluorescence in my images. How can I reduce it?

High background can obscure your signal of interest. Consider the following solutions:

  • Optimize Dye Concentration: Too high a concentration of this compound can lead to non-specific binding and high background. Perform a concentration optimization experiment.[7]

  • Washing Steps: Ensure adequate washing steps after staining to remove any unbound dye.

  • Use a Blocking Agent: For immunofluorescence applications, use an appropriate blocking buffer to prevent non-specific antibody binding.

  • Check Media and Buffers: Some components in cell culture media can be autofluorescent. Image cells in a low-fluorescence imaging buffer.

Q3: Can I perform multiplexing experiments with this compound?

Yes, but careful selection of other fluorophores is necessary to avoid spectral overlap. Since this compound is in the near-infrared spectrum, it is advantageous for multiplexing as it is less likely to have spectral overlap with dyes in the visible spectrum.[9] Use a spectra viewer tool to check for potential spectral overlap with other dyes in your panel.

Experimental Protocols

Protocol 1: General Cell Staining with this compound

This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere overnight in a CO2 incubator.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[4] Further dilute the stock solution to the desired working concentration in a suitable buffer or cell culture medium.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound dye.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filters for near-infrared dyes.

Protocol 2: Fluorescence Microscopy Imaging

  • Turn on the microscope and light source: Allow the light source to warm up for stable output.

  • Place the sample on the microscope stage.

  • Select the appropriate objective lens.

  • Set the microscope to the near-infrared channel: Use a filter cube with an excitation filter around 780 nm and an emission filter around 800 nm.

  • Focus on the sample: Start with a low light intensity to minimize photobleaching.

  • Adjust imaging settings:

    • Set the camera exposure time to the lowest value that provides a good signal-to-noise ratio.

    • Adjust the gain or intensity of the light source as needed.

  • Acquire images: Capture images of the desired regions of interest. For time-lapse imaging, set the desired interval and duration.

  • Save images: Save the acquired images in a suitable format for further analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Cell_Seeding Seed Cells Staining Stain with this compound Cell_Seeding->Staining Washing Wash to Remove Unbound Dye Staining->Washing Microscope_Setup Set Up Microscope Washing->Microscope_Setup Image_Acquisition Acquire Images Microscope_Setup->Image_Acquisition Data_Processing Process Images Image_Acquisition->Data_Processing Quantification Quantify Signal Data_Processing->Quantification

Caption: General experimental workflow for fluorescence imaging with this compound dye.

Troubleshooting_Photobleaching Start Rapid Signal Fading (Photobleaching) Reduce_Intensity Reduce Excitation Light Intensity Start->Reduce_Intensity Reduce_Exposure Minimize Exposure Time Start->Reduce_Exposure Use_Antifade Use Antifade Mounting Medium Start->Use_Antifade Optimize_Acquisition Optimize Image Acquisition Strategy Start->Optimize_Acquisition Problem_Solved Problem Resolved Reduce_Intensity->Problem_Solved Reduce_Exposure->Problem_Solved Use_Antifade->Problem_Solved Optimize_Acquisition->Problem_Solved

Caption: Troubleshooting flowchart for photobleaching issues with this compound dye.

References

Solving S0456 solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorescent dye S0456, focusing on solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a near-infrared (NIR) fluorescent dye.[1][2] It is commonly used as a raw material or intermediate in the synthesis of targeted imaging agents.[3][4] A primary application is in the construction of OTL38, a folate receptor-targeted NIR dye, which is utilized in fluorescence-guided surgery and tumor optical imaging.[3][4] this compound itself can bind to the folate receptor.[1][2]

Q2: What are the optical properties of this compound?

This compound exhibits excitation and emission spectra in the near-infrared range, making it suitable for deep-tissue imaging.

PropertyWavelength
Excitation (Ex)~788 nm
Emission (Em)~800 nm
Data sourced from multiple suppliers.[1][2]

Q3: How should this compound be stored?

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Powder-20°C3 yearsSealed, protected from moisture and light.[2][3]
4°C2 yearsSealed, protected from moisture and light.[2][3]
In Solvent-80°C6 monthsAvoid repeated freeze-thaw cycles.[2][3]
-20°C1 monthAvoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound powder directly into my aqueous buffer (e.g., PBS).

Cause: this compound has limited solubility in aqueous solutions at room temperature. Direct dissolution into buffers like PBS can be challenging and may result in incomplete dissolution or precipitation.

Solution:

  • High Concentration Aqueous Stock (with heat and sonication): For a pure aqueous solution, one supplier suggests a solubility of up to 33.33 mg/mL in H2O.[3] However, this requires mechanical and thermal energy.

    • Protocol: See "Protocol 1: High-Concentration Aqueous Stock Preparation" below for a detailed procedure.

  • Organic Solvent Stock (Recommended): The most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be diluted into your aqueous buffer.

    • Protocol: See "Protocol 2: DMSO Stock Solution Preparation" below.

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

Cause: This is a common issue when diluting a compound from a highly soluble organic solvent into a less soluble aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution.

Solution:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.

  • Use a Surfactant or Co-solvent: For in vivo formulations, co-solvents and surfactants are often used to maintain solubility. A common formulation involves PEG300 and Tween 80.[2] While this may not be suitable for all in vitro experiments, a small amount of a non-ionic surfactant like Tween 20 (e.g., 0.01-0.05%) in your final buffer can help maintain solubility.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to acclimate the compound to the aqueous environment more gradually.

Experimental Protocols

Protocol 1: High-Concentration Aqueous Stock Preparation

This protocol is based on the supplier's data indicating that heat and sonication are required to achieve high concentrations in water.[3]

  • Weigh the desired amount of this compound powder.

  • Add the required volume of high-purity water (e.g., ddH₂O).

  • Place the vial in an ultrasonic water bath.

  • Gently warm the solution to 60°C while sonicating.

  • Continue sonication and heating until the powder is fully dissolved.

  • Allow the solution to cool to room temperature before use. Note that some precipitation may occur upon cooling.

  • Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

Protocol 2: DMSO Stock Solution Preparation

This is the recommended method for preparing this compound for most applications.

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 5 mM, 10 mM).

  • Vortex briefly to mix and ensure the powder is fully wetted.

  • If needed, gently warm the vial or sonicate for a few minutes to ensure complete dissolution.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Stock Solution Concentration Table (based on MW 953.44 g/mol ) [3]

Desired ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM1.0488 mL5.244 mL10.488 mL
5 mM0.2098 mL1.049 mL2.098 mL
10 mM0.1049 mL0.524 mL1.049 mL

Visual Guides

Recommended Workflow for this compound Solution Preparation

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Buffer Start Start S0456_Powder This compound Powder Start->S0456_Powder Weigh Add_DMSO Add Anhydrous DMSO S0456_Powder->Add_DMSO Vortex Vortex / Sonicate Add_DMSO->Vortex Stock_Solution 1-10 mM Stock in DMSO Vortex->Stock_Solution Dilute Dilute Stock to Final Conc. Stock_Solution->Dilute Aliquot & Use Aqueous_Buffer Aqueous Buffer (e.g., PBS) Aqueous_Buffer->Dilute Working_Solution Final Working Solution Dilute->Working_Solution

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting Logic for this compound Precipitation

G Start This compound Precipitates in Aqueous Buffer Check_Conc Is final concentration too high? Start->Check_Conc Lower_Conc Reduce final concentration Check_Conc->Lower_Conc Yes Check_Solvent Is direct dissolution in buffer being attempted? Check_Conc->Check_Solvent No Success Problem Resolved Lower_Conc->Success Use_DMSO Prepare a stock solution in DMSO first Check_Solvent->Use_DMSO Yes Add_Surfactant Consider adding a surfactant (e.g., 0.05% Tween 20) to the buffer Check_Solvent->Add_Surfactant No, using DMSO stock Use_DMSO->Success Add_Surfactant->Success

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Troubleshooting poor signal-to-noise ratio with S0456

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) fluorescent dye S0456 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a near-infrared (NIR) fluorescent dye with an excitation maximum at approximately 788 nm and an emission maximum at around 800 nm.[1][2] It functions as a tumor-specific optical imaging agent by binding to the folate receptor (FR).[1][2] this compound is also used as a key component in the synthesis of the folate receptor-targeted NIR dye OTL 38.[3][4]

Q2: What are the optimal storage and handling conditions for this compound?

For long-term stability, this compound should be stored at 4°C in a sealed container, protected from moisture and light.[3] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month or -80°C for up to six months.[4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in water (up to 33.33 mg/mL with sonication and warming to 60°C) and DMSO.[3] For in vivo studies, formulations may involve solvents like PEG300, Tween 80, and corn oil, but it is crucial to consult literature for specific protocols based on the experimental model.[1]

Troubleshooting Guide: Poor Signal-to-Noise Ratio (S/N)

A low signal-to-noise ratio can manifest as poor image quality, high data variability, and difficulty in distinguishing the specific signal from background fluorescence. This guide provides a systematic approach to identifying and resolving the root causes of a poor S/N ratio during experiments with this compound.

Problem 1: Weak or No Fluorescent Signal

A weak signal is a primary contributor to a poor S/N ratio. The fluorescence intensity from this compound should be significantly higher than the background.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Filter Sets Verify that the excitation and emission filters on your imaging system are appropriate for this compound (Ex: ~788 nm, Em: ~800 nm).Maximized collection of specific fluorescence emission.
Suboptimal Dye Concentration Perform a concentration titration experiment to determine the optimal concentration of this compound for your specific cell type or in vivo model.An increase in signal without a significant increase in background.
Poor Dye Stability/Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect the dye from light during incubation.A stronger and more consistent fluorescent signal.
Low Folate Receptor Expression Confirm the expression levels of the folate receptor in your experimental model (e.g., via Western blot, qPCR, or IHC).Ensure the target for this compound is present in sufficient quantity.
Inefficient Dye Incubation Optimize incubation time and temperature to ensure sufficient uptake of this compound.Increased intracellular or tissue-specific fluorescence.
Problem 2: High Background Fluorescence

High background fluorescence can obscure the specific signal from this compound, leading to a reduced S/N ratio.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Autofluorescence Image an unstained control sample to determine the level of intrinsic fluorescence from your cells or tissue at the NIR wavelengths. If high, consider using a spectral unmixing tool if available on your imaging software.Identification and potential subtraction of background autofluorescence.
Excessive Dye Concentration Reduce the concentration of this compound used for staining.Decreased non-specific binding and lower background signal.
Inadequate Washing Steps Increase the number and/or duration of wash steps after dye incubation to remove unbound this compound.A clearer signal localized to the target.
Media Components Use phenol red-free media during imaging, as phenol red can contribute to background fluorescence.Reduced background from the imaging medium.
Contaminated Optics Clean the objective and other optical components of the imaging system according to the manufacturer's instructions.A clear, artifact-free imaging field.

Experimental Protocols

Protocol 1: In Vitro Staining and Imaging of Adherent Cells

This protocol provides a general guideline for staining adherent cells with this compound.

  • Cell Plating: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free, phenol red-free cell culture medium to the desired working concentration (e.g., 1-10 µM).

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with warm PBS.

  • Imaging: Add fresh, phenol red-free medium to the cells. Image using an appropriate NIR imaging system with filters for this compound (Ex: ~788 nm, Em: ~800 nm).

Protocol 2: Troubleshooting Weak Signal via Concentration Titration

This experiment will help determine the optimal concentration of this compound for your specific cell line.

  • Cell Plating: Plate cells at a consistent density in a multi-well imaging plate.

  • Prepare Dilutions: Prepare a serial dilution of this compound in phenol red-free medium, ranging from a low to a high concentration (e.g., 0.5 µM to 20 µM). Include a "no dye" control.

  • Staining and Washing: Follow the staining and washing steps as outlined in Protocol 1 for all wells.

  • Imaging and Analysis: Image all wells using identical acquisition settings (e.g., exposure time, gain). Quantify the mean fluorescence intensity of the cells and a background region in each well.

  • Data Evaluation: Calculate the signal-to-noise ratio (S/N = Mean Cell Fluorescence / Mean Background Fluorescence) for each concentration. The optimal concentration will provide the highest S/N ratio.

Visualizations

experimental_workflow Troubleshooting Workflow for Poor S/N Ratio cluster_problem Problem Identification cluster_weak_signal Weak Signal Troubleshooting cluster_high_background High Background Troubleshooting start Poor Signal-to-Noise Ratio weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background check_filters Check Filters (Ex/Em) weak_signal->check_filters check_autofluor Assess Autofluorescence high_background->check_autofluor optimize_conc Optimize this compound Concentration check_filters->optimize_conc check_stability Check Dye Stability optimize_conc->check_stability solution Improved S/N Ratio check_stability->solution reduce_conc Reduce this compound Concentration check_autofluor->reduce_conc optimize_wash Optimize Wash Steps reduce_conc->optimize_wash optimize_wash->solution signaling_pathway This compound Binding and Signal Generation This compound This compound (NIR Dye) FR Folate Receptor (FR) This compound->FR Binding Signal Fluorescence Signal (Em: ~800 nm) This compound->Signal Emission Cell Tumor Cell Membrane FR->Cell Located on Excitation Excitation Light (Ex: ~788 nm) Excitation->this compound

References

Non-specific binding of S0456 and blocking strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with non-specific binding when using the near-infrared (NIR) fluorescent dye S0456 and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye with an excitation wavelength of approximately 788 nm and an emission wavelength around 800 nm.[1][2] It is primarily used as a raw material in the construction of targeted fluorescent probes for biomedical imaging.[3][4] A notable application is its conjugation to a modified folic acid to create OTL38 (also known as pafolacianine), a folate receptor-targeted NIR dye used for fluorescence-guided surgery in cancers that overexpress the folate receptor, such as certain lung adenocarcinomas.[3][5][6] this compound has also been conjugated to LHRH receptor antagonists for imaging cancers positive for this receptor.[7]

Q2: What is non-specific binding and why is it a concern when using this compound conjugates?

Non-specific binding refers to the attachment of a fluorescent probe, such as an this compound conjugate, to unintended targets (e.g., surfaces, proteins, or cells) that are not the intended molecule or receptor of interest.[8] This can lead to high background fluorescence, reducing the signal-to-noise ratio and making it difficult to distinguish the true signal from the target.[9][10] In imaging experiments, this can result in false positives or misinterpretation of the localization and quantification of the target.

Q3: Is this compound itself known to have high non-specific binding?

Currently, there is limited publicly available data to suggest that the unconjugated this compound dye has inherent issues with non-specific binding. Non-specific binding is more commonly associated with the overall properties of the entire conjugate molecule (including the targeting ligand and any linkers) and the experimental conditions. For instance, non-specific uptake of an this compound conjugate has been observed in organs like the kidney and liver, which is likely due to clearance mechanisms rather than specific off-target binding.[7]

Q4: What are the common causes of high background fluorescence in my experiments with this compound conjugates?

High background fluorescence can stem from several factors:

  • Insufficient Blocking: Unoccupied sites on the experimental surface (e.g., a well plate or tissue section) can bind the fluorescent conjugate non-specifically.[10]

  • Hydrophobic and Electrostatic Interactions: The physicochemical properties of the this compound conjugate can lead to non-specific interactions with various biological molecules and surfaces.[11][12]

  • Inadequate Washing: Failure to sufficiently wash away unbound conjugate can leave a high level of background fluorescence.[13][14]

  • High Concentration of the Conjugate: Using an excessively high concentration of the this compound conjugate can lead to increased non-specific binding.[15]

  • Autofluorescence: Some biological tissues and materials naturally fluoresce, which can contribute to the background signal.

Troubleshooting Guide for Non-Specific Binding of this compound Conjugates

This guide provides a systematic approach to troubleshoot and mitigate high background and non-specific binding in your experiments.

Problem: High Background Signal Across the Entire Sample

This is often indicative of widespread non-specific binding or issues with the imaging setup.

Troubleshooting Workflow

start High Background Signal Detected check_controls 1. Review Controls (No-probe control, secondary-only control if applicable) start->check_controls optimize_concentration 2. Optimize Conjugate Concentration (Perform a titration experiment) check_controls->optimize_concentration If controls show non-specific binding improve_blocking 3. Enhance Blocking Step (Increase incubation time, change blocking agent) optimize_concentration->improve_blocking If background is still high optimize_washing 4. Optimize Washing Protocol (Increase number of washes, add detergent) improve_blocking->optimize_washing If blocking is insufficient check_buffer 5. Adjust Buffer Composition (Modify pH, add salt or detergent) optimize_washing->check_buffer If washing is not effective final_review Review Results check_buffer->final_review

A workflow for troubleshooting high background signals.

Possible Causes and Solutions

Possible Cause Recommended Solution Experimental Protocol
Insufficient Blocking Increase the concentration or incubation time of the blocking buffer. Try a different blocking agent. Common blockers include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody (if used), or commercially available blocking buffers.[9][10]See Protocol 1: Optimizing Blocking Conditions .
Conjugate Concentration Too High Perform a titration experiment to determine the optimal concentration of the this compound conjugate that provides the best signal-to-noise ratio.[15]See Protocol 2: Conjugate Titration Experiment .
Inadequate Washing Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can help reduce non-specific interactions.[9][13][14]See Protocol 3: Enhancing Wash Steps .
Hydrophobic or Ionic Interactions Modify the buffer by adding salt (e.g., increasing NaCl concentration) to disrupt ionic interactions, or include a non-ionic detergent to reduce hydrophobic binding.[12]See Protocol 4: Buffer Optimization .
Sample Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing if your imaging system supports it, or use a blocking agent designed to reduce autofluorescence.N/A

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions
  • Preparation of Blocking Buffers:

    • BSA-based: Prepare a 1-5% (w/v) solution of high-quality BSA in your assay buffer (e.g., PBS).

    • Normal Serum-based: Prepare a 5-10% (v/v) solution of normal serum (from the same species as your secondary antibody, if applicable) in your assay buffer.

    • Commercial Blockers: Follow the manufacturer's instructions for reconstitution and use.

  • Blocking Procedure:

    • After preparing your sample (e.g., cell culture on a plate, tissue section on a slide), remove the liquid and add the blocking buffer to completely cover the sample.

    • Incubate for at least 1-2 hours at room temperature or 37°C. For some applications, overnight incubation at 4°C may be beneficial.[10]

    • Gently agitate the sample during incubation (e.g., on an orbital shaker).

  • Testing Different Blockers:

    • Set up parallel experiments with different blocking agents to empirically determine the most effective one for your specific assay.

Protocol 2: Conjugate Titration Experiment
  • Prepare a Dilution Series:

    • Prepare a series of dilutions of your this compound conjugate in your assay buffer. A good starting point is a two-fold or five-fold dilution series from your current working concentration.

  • Incubation:

    • Apply each dilution to a separate sample (well, slide, etc.) and incubate under your standard experimental conditions.

  • Washing and Imaging:

    • Wash all samples using a consistent and thorough washing protocol.

    • Image all samples using the same imaging parameters (e.g., laser power, exposure time, gain).

  • Analysis:

    • Quantify the signal intensity from your target of interest and a background region for each concentration.

    • Plot the signal-to-noise ratio against the conjugate concentration to identify the optimal concentration that maximizes the signal from your target while minimizing background.

Protocol 3: Enhancing Wash Steps
  • Prepare Wash Buffer:

    • Use a standard buffer like PBS or TBS.

    • Consider adding 0.05% Tween-20 to the wash buffer to help disrupt weak, non-specific interactions.[9]

  • Washing Procedure:

    • After the incubation with the this compound conjugate, aspirate the solution.

    • Add a generous volume of wash buffer to completely cover the sample.

    • Incubate for 5-10 minutes with gentle agitation.

    • Repeat this wash step 3 to 5 times.

    • Ensure complete removal of the wash buffer after the final wash before imaging.

Protocol 4: Buffer Optimization
  • Adjusting Ionic Strength:

    • Prepare your assay and wash buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).

    • Test these buffers in your experiment to see if increased salt concentration reduces non-specific binding.

  • Adding Detergents:

    • Incorporate a low concentration (e.g., 0.05% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 into your incubation and wash buffers. Be cautious, as high concentrations of detergents can disrupt cell membranes or protein interactions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow for diagnosing and addressing non-specific binding.

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome problem High Background or Non-Specific Signal cause1 Inadequate Blocking problem->cause1 cause2 Excess Conjugate problem->cause2 cause3 Insufficient Washing problem->cause3 cause4 Suboptimal Buffer problem->cause4 solution1 Optimize Blocking (Agent, Time, Conc.) cause1->solution1 solution2 Titrate Conjugate cause2->solution2 solution3 Enhance Washing (More steps, Detergent) cause3->solution3 solution4 Modify Buffer (Salt, pH, Detergent) cause4->solution4 outcome High Signal-to-Noise Ratio solution1->outcome solution2->outcome solution3->outcome solution4->outcome

A diagram illustrating the causes and solutions for non-specific binding.

References

Technical Support Center: S0456 Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the S0456 fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye. It is notably used in the synthesis of pafolacianine (also known as OTL38), a tumor-specific optical imaging agent that targets the folate receptor (FR). This makes this compound and its conjugates valuable tools in cancer research and for fluorescence-guided surgery.

Q2: What are the excitation and emission properties of this compound?

The photophysical properties of this compound and its conjugate pafolacianine are summarized in the table below. Note that the exact wavelengths can be influenced by the solvent and local environment.

PropertyThis compoundPafolacianine (OTL38)
Excitation Maximum (λex) ~788 nm~776 nm
Emission Maximum (λem) ~800 nm~796 nm

Q3: How can the fluorescence quantum yield of this compound be improved?

Several factors can influence and potentially improve the fluorescence quantum yield of this compound:

  • Structural Modifications: The fluorescence intensity of this compound can be enhanced through chemical modifications. For instance, the introduction of a phenoxy group via a vinyl ether bridge to the this compound structure has been shown to increase fluorescence intensity.

  • Solvent Choice: The polarity of the solvent can significantly impact the quantum yield of cyanine dyes like this compound. Generally, fluorescence lifetimes of similar dyes are found to decrease with increasing solvent polarity. Experimenting with solvents of varying polarities may help optimize the fluorescence signal.

  • Use of Deuterated Solvents: Substituting standard solvents with their deuterated counterparts (e.g., heavy water, D₂O) can increase the fluorescence quantum yield and lifetime of red-emitting cyanine dyes.

  • Minimizing Aggregation: Like many fluorescent dyes, this compound is susceptible to aggregation-caused quenching (ACQ) at high concentrations. This can be mitigated by working with dilute solutions or by using techniques such as encapsulation in host molecules (e.g., cyclodextrins) or incorporation into polymer matrices to physically isolate the dye molecules.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Problem: Weak or No Fluorescence Signal

Potential Cause Recommended Solution
Suboptimal Excitation/Emission Wavelengths Ensure your instrument's filter sets or monochromators are aligned with the peak excitation and emission wavelengths of this compound (~788 nm Ex / ~800 nm Em).
Low Concentration While high concentrations can cause quenching, a concentration that is too low will result in a weak signal. Prepare a dilution series to determine the optimal concentration for your application.
Photobleaching Reduce the exposure time and/or the intensity of the excitation light. The use of an anti-fade mounting medium can also help to minimize photobleaching during microscopy.
Incorrect Solvent The fluorescence of this compound is solvent-dependent. Test different solvents to find one that enhances the quantum yield. For biological applications, ensure the solvent is compatible with your sample.
Aggregation-Caused Quenching (ACQ) If you suspect aggregation, try diluting your sample. You can also explore strategies to prevent aggregation, such as using surfactants or encapsulating agents.
Degradation of the Dye This compound is sensitive to light and moisture. Store the dye in a dry, dark environment at the recommended temperature (-20°C for long-term storage). Prepare fresh solutions for each experiment.

Problem: High Background Fluorescence

Potential Cause Recommended Solution
Autofluorescence of Sample or Medium Run a blank control (sample or medium without this compound) to assess the level of autofluorescence. If significant, consider using a different medium or applying background subtraction during data analysis.
Non-specific Binding In applications involving biological samples, non-specific binding of this compound can contribute to high background. Ensure adequate washing steps are included in your protocol to remove unbound dye. The use of blocking agents may also be beneficial.
Contaminated Reagents or Consumables Use high-purity solvents and reagents. When using microplates, opt for black-walled plates to minimize stray light and background fluorescence.

Experimental Protocols

Protocol: Relative Quantum Yield Measurement of this compound

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a standard dye with a known quantum yield in the near-infrared range (e.g., IR-125 or IR-140).

Materials:

  • This compound

  • Reference standard dye (e.g., IR-125 in ethanol, Φf = 0.132)

  • Spectrophotometer

  • Fluorometer

  • High-purity solvent (e.g., ethanol)

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of both this compound and the reference standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both this compound and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 780 nm).

  • Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each dilution. Ensure the excitation wavelength is the same as that used for the absorbance measurements. The integrated fluorescence intensity (the area under the emission curve) should be recorded.

  • Plot Data: For both this compound and the reference standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of this compound (Φ_this compound) can be calculated using the following equation:

    Φ_this compound = Φ_ref * (m_this compound / m_ref) * (n_this compound² / n_ref²)

    Where:

    • Φ_ref is the quantum yield of the reference standard.

    • m_this compound and m_ref are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for this compound and the reference standard, respectively.

    • n_this compound and n_ref are the refractive indices of the solvents used for this compound and the reference standard, respectively (if the same solvent is used, this term becomes 1).

Visualizations

experimental_workflow Workflow for Improving this compound Fluorescence Quantum Yield cluster_prep Preparation cluster_optimization Optimization Strategies cluster_measurement Measurement & Analysis start Start: Low this compound Fluorescence Signal prep_dye Prepare Fresh this compound Stock Solution start->prep_dye check_conc Verify Concentration (Absorbance) prep_dye->check_conc solvent Solvent Optimization (Vary Polarity, Consider D2O) check_conc->solvent concentration Concentration Titration (Avoid Aggregation) check_conc->concentration additives Introduce Anti-Aggregation Agents (e.g., Surfactants) check_conc->additives measure_qy Measure Relative Quantum Yield solvent->measure_qy concentration->measure_qy additives->measure_qy analyze Analyze Data & Compare Results measure_qy->analyze end End: Optimized this compound Fluorescence analyze->end

Caption: A logical workflow for troubleshooting and improving the quantum yield of this compound fluorescence.

folate_receptor_pathway Folate Receptor-Mediated Endocytosis of this compound Conjugate cluster_membrane Cell Membrane cluster_endocytosis Endocytosis cluster_intracellular Intracellular Trafficking This compound This compound-Folate Conjugate binding Binding This compound->binding fr Folate Receptor (FR) fr->binding invagination Membrane Invagination binding->invagination endosome Early Endosome invagination->endosome lysosome Lysosome endosome->lysosome release Release of this compound lysosome->release fluorescence Fluorescence Signal release->fluorescence

Caption: Signaling pathway of folate receptor-mediated endocytosis for an this compound-folate conjugate.

S0456 dye compatibility with other fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the S0456 near-infrared (NIR) fluorescent dye. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with other fluorescent probes and to offer solutions for potential challenges encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the spectral properties of this compound dye?

This compound is a near-infrared (NIR) fluorescent dye with an excitation maximum at approximately 788 nm and an emission maximum at around 800 nm.[1][2][3] Its operation in the NIR spectrum is advantageous for deep-tissue imaging as it minimizes interference from tissue autofluorescence, which is typically lower at longer wavelengths.[4][5][6]

2. What is the primary application of this compound?

This compound is frequently utilized as a component in the synthesis of targeted imaging agents. It is a raw material for Pafolacianine (OTL38), which is used for tumor-specific optical imaging.[2][7][8][9] this compound can be conjugated to molecules that bind to specific cellular targets, such as the folate receptor, which is often overexpressed in cancer cells.[1][2][3][10][11][12]

3. How should I store and handle this compound dye?

For long-term storage, the solid powder form of this compound should be kept at -20°C.[1][13] Once in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month, protected from light and moisture to prevent degradation.[7][9]

4. In what solvents can I dissolve this compound?

This compound can be dissolved in water and dimethyl sulfoxide (DMSO).[1][7][8][13] For aqueous stock solutions, it may be necessary to use sonication and gentle warming to fully dissolve the dye.[8][13] Always refer to the manufacturer's product data sheet for specific solubility information.

This compound Dye Compatibility with Other Fluorescent Probes

The compatibility of this compound with other fluorescent probes in a multicolor imaging experiment is primarily determined by the spectral overlap between the dyes. Given that this compound is a near-infrared dye, it is generally compatible with a wide range of fluorescent probes that excite and emit in the visible spectrum (e.g., blue, green, red, and far-red). The large spectral separation minimizes bleed-through, which is the detection of fluorescence from one dye in the channel of another.[7][8][14][15]

Table 1: Spectral Compatibility of this compound with Common Fluorescent Probes

Fluorophore ClassExample DyesExcitation (nm)Emission (nm)Spectral Overlap with this compoundCompatibility Notes
Blue DAPI, Hoechst 33342~358~461MinimalExcellent compatibility. No significant spectral overlap.
Green FITC, Alexa Fluor 488~495~519MinimalExcellent compatibility. Widely separated spectra reduce the risk of bleed-through.
Red TRITC, Alexa Fluor 568~550-570~570-600MinimalExcellent compatibility. Sufficient spectral separation for clear signal distinction.
Far-Red Alexa Fluor 647, Cy5~650~670LowGood compatibility. While closer to the NIR spectrum, the separation is generally sufficient to prevent significant bleed-through with appropriate filter sets.
Near-Infrared IRDye 800CW~774~789HighNot recommended. Significant spectral overlap will lead to substantial bleed-through and make signal separation nearly impossible.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in multicolor fluorescence imaging experiments.

ProblemPossible CauseRecommended Solution
Weak or No this compound Signal Low concentration of the dye-conjugate: Insufficient amount of the this compound-labeled probe at the target site.Optimize the concentration of your this compound-conjugate through titration experiments.[16]
Photobleaching: Exposure to intense light can irreversibly damage the fluorophore.[4][17]Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times. Use an anti-fade mounting medium if applicable.
Incorrect filter set: The microscope's filter set is not optimized for the excitation and emission wavelengths of this compound.Ensure you are using a filter set appropriate for NIR dyes, with an excitation filter around 780 nm and an emission filter around 800 nm.
High Background Fluorescence Non-specific binding of the this compound-conjugate: The probe is binding to off-target sites.Include appropriate blocking steps in your staining protocol. Optimize washing steps to remove unbound probe.[16]
Autofluorescence: Biological samples can have intrinsic fluorescence.[14]While this compound is in the NIR spectrum to minimize this, some autofluorescence can still occur.[5] Acquire an unstained control image to assess the level of autofluorescence and perform background subtraction if necessary.
Signal Bleed-through into Other Channels Spectral overlap with other fluorophores: The emission spectrum of another dye overlaps with the detection channel for this compound.[7][8][18]This is unlikely with dyes in the visible spectrum. If using other far-red or NIR dyes, ensure their emission spectra are sufficiently separated from this compound.[15]
Signal from this compound Detected in Far-Red Channel Emission tail of this compound: The emission spectrum of this compound may have a tail that extends into the detection range of a far-red channel.Use narrow bandpass emission filters to isolate the desired signal for each channel. Perform compensation controls to correct for any remaining bleed-through.[1][3][19]

Experimental Protocols

Key Experiment: Multicolor Immunofluorescence Staining with this compound-Conjugate

This protocol provides a general framework for using a custom this compound-conjugated antibody for targeted cell imaging in combination with other fluorescent probes.

Materials:

  • Fixed cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody for a non-target protein

  • This compound-conjugated secondary antibody against the primary antibody

  • Alexa Fluor 488 Phalloidin (for actin staining)

  • DAPI (for nuclear staining)

  • Anti-fade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • This compound-Conjugated Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining:

    • Incubate cells with Alexa Fluor 488 Phalloidin (diluted in PBS) for 20-30 minutes at room temperature, protected from light.

    • Wash twice with PBS.

    • Incubate with DAPI solution for 5 minutes.

    • Wash once with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the coverslips and allow the mounting medium to cure.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI, Alexa Fluor 488, and this compound.

    • Acquire images sequentially to minimize bleed-through.

    • Include single-stained controls for compensation if necessary.[20]

Visualizations

Folate Receptor-Targeted Imaging Workflow

The following diagram illustrates the workflow for using an this compound-folate conjugate to image cancer cells that overexpress the folate receptor.

Folate_Receptor_Targeting cluster_synthesis Conjugate Synthesis cluster_cellular_interaction Cellular Interaction cluster_imaging Imaging This compound This compound Dye Conjugate This compound-Folate Conjugate This compound->Conjugate Conjugation Folate Folic Acid Ligand Folate->Conjugate Binding Binding Conjugate->Binding Administration to Biological System CancerCell Cancer Cell (FR+) FR Folate Receptor (FR) Binding->FR Targets Internalization Receptor-Mediated Endocytosis Binding->Internalization Excitation NIR Excitation (~788 nm) Internalization->Excitation Imaging of Internalized Conjugate Emission NIR Emission (~800 nm) Excitation->Emission Fluorescence Detection Fluorescence Microscopy Detection Emission->Detection

Caption: Workflow for folate receptor-targeted imaging using an this compound-folate conjugate.

Logical Relationship for Troubleshooting Spectral Bleed-through

This diagram outlines the decision-making process for addressing spectral bleed-through in a multicolor fluorescence experiment.

Bleedthrough_Troubleshooting Start Bleed-through Observed? CheckDyes Are Dyes Spectrally Well-Separated? Start->CheckDyes Yes NoIssue No Action Needed Start->NoIssue No CheckFilters Are Filter Sets Optimal? SequentialImaging Perform Sequential Image Acquisition CheckFilters->SequentialImaging Yes OptimizeFilters Optimize/Change Filter Sets CheckFilters->OptimizeFilters No CheckDyes->CheckFilters Yes ReassessDyes Re-evaluate Dye Combination CheckDyes->ReassessDyes No Compensation Use Compensation Controls SequentialImaging->Compensation If bleed-through persists

Caption: Decision tree for troubleshooting spectral bleed-through in multicolor imaging.

References

Technical Support Center: Cell Toxicity Assessment of S0456 Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cell toxicity of the S0456 dye. As specific cytotoxicity data for this compound is not extensively published, this guide offers general protocols and troubleshooting advice applicable to fluorescent dyes of this class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a near-infrared (NIR) fluorescent dye.[1][2] It serves as a crucial raw material in the synthesis of folate receptor-targeted NIR imaging agents, such as OTL38 (also known as pafolacianine), which are used in tumor optical imaging.[3][4][5] this compound provides the fluorescent properties necessary for visualizing cancerous tissues that overexpress the folate receptor.[3][6]

Q2: Is there published data on the cytotoxicity of this compound dye alone?

Currently, there is a lack of publicly available studies that specifically evaluate the cytotoxicity of the this compound dye in its unconjugated form. Most available research focuses on the properties and efficacy of this compound-containing conjugates, like OTL38, for in vivo imaging.[6][7] Therefore, it is essential for researchers to perform their own cytotoxicity assessment for their specific cell models and experimental conditions.

Q3: What are the general cytotoxicity concerns with near-infrared (NIR) fluorescent dyes?

While many NIR dyes are designed for low toxicity in biological systems, some can exhibit cytotoxic or phototoxic effects.[8] Cytotoxicity refers to toxicity in the absence of light, while phototoxicity is toxicity that is induced or exacerbated upon photoexcitation.[8] Potential mechanisms of toxicity can include oxidative stress, mitochondrial dysfunction, or plasma membrane damage. The specific counterion paired with the dye can also influence its toxicity profile.[8][9]

Q4: What cell-based assays are recommended for assessing the cytotoxicity of this compound?

A panel of assays is recommended to obtain a comprehensive understanding of this compound's potential toxicity. These include:

  • Metabolic Viability Assays: Such as MTT, MTS, or WST-1 assays, which measure the metabolic activity of cells.

  • Membrane Integrity Assays: Such as the Lactate Dehydrogenase (LDH) release assay, which measures the leakage of LDH from damaged cells.

  • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide or 7-AAD (stains dead cells with compromised membranes) for direct visualization and quantification by microscopy or flow cytometry.[10]

  • Apoptosis Assays: Such as Annexin V/PI staining or Caspase-3/7 activity assays, to determine if cell death is occurring through apoptosis.[11]

Q5: How should I prepare this compound for in vitro experiments?

According to product data sheets, this compound is soluble in water (H2O) at a concentration of 33.33 mg/mL (34.96 mM), which may require ultrasonication, warming, and heating to 60°C.[3] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light and moisture.[4] When preparing working solutions, if water is the solvent, it is advised to filter and sterilize the solution using a 0.22 μm filter before use.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence in my assay. The intrinsic fluorescence of this compound is interfering with the readout of the assay dye.Select cytotoxicity assays with readouts that are spectrally distinct from this compound (Excitation: 788 nm, Emission: 800 nm).[1] For example, if using a green fluorescent apoptosis dye, ensure there is no spectral overlap. Alternatively, use assays with colorimetric or luminescent readouts.[12]
Media components like phenol red or fetal bovine serum are causing autofluorescence.Use phenol red-free media and consider reducing the serum concentration during the assay. You can also perform measurements in phosphate-buffered saline (PBS).[12]
Inconsistent results between experiments. This compound solution is degrading or precipitating.Prepare fresh working solutions for each experiment from a frozen stock. Ensure complete solubilization of the dye. Protect the stock solution from light and moisture.[1][4]
Variation in cell seeding density or cell health.Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Unexpectedly high cell death at low concentrations. The dye may be phototoxic.Minimize the exposure of the cells to light after adding the this compound dye, especially light sources that could excite the dye. Conduct a parallel experiment where one set of plates is kept in the dark to assess phototoxicity.
The solvent used to dissolve this compound is toxic to the cells.Run a vehicle control experiment with the solvent at the same final concentration used in the this compound-treated wells to determine if the solvent itself is causing cytotoxicity.
No observable toxicity even at high concentrations. The incubation time is too short.Extend the incubation time with the this compound dye (e.g., 48 or 72 hours) to assess long-term effects.
The chosen cell line is resistant to the dye.Test the dye on a panel of cell lines, including both robust and more sensitive cell types.

Data Presentation

When reporting your findings, it is crucial to present the quantitative data in a clear and organized manner.

Table 1: IC50 Values of this compound Dye on Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)
Example: HeLaMTT24Data
Example: HeLaMTT48Data
Example: A549LDH24Data
Example: A549LDH48Data
Example: HepG2MTS24Data

Table 2: Percentage of Apoptotic Cells after this compound Treatment for 24 hours

Concentration (µM)Cell Line% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Control)Example: HeLaDataData
10Example: HeLaDataData
50Example: HeLaDataData
100Example: HeLaDataData

Experimental Protocols

Protocol 1: MTT Assay for Metabolic Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound dye in a complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Live/Dead Staining with Calcein-AM and Propidium Iodide (PI)
  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and treat with this compound as described in the MTT protocol.

  • Staining Solution Preparation: Prepare a working staining solution containing Calcein-AM (e.g., 2 µM) and Propidium Iodide (e.g., 4 µM) in PBS.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for Calcein-AM (live cells, green fluorescence) and PI (dead cells, red fluorescence).

  • Quantification: Capture images and quantify the number of live and dead cells using image analysis software. Alternatively, the cells can be harvested and analyzed by flow cytometry.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Cell Culture (Select appropriate cell lines) start->cell_culture treatment Treat Cells with This compound Serial Dilutions cell_culture->treatment dye_prep Prepare this compound Stock and Working Solutions dye_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation perform_assays Perform Cytotoxicity Assays (MTT, LDH, Live/Dead, etc.) incubation->perform_assays data_collection Collect Data (Absorbance, Fluorescence, etc.) perform_assays->data_collection analysis Calculate % Viability, IC50 Values data_collection->analysis conclusion Conclusion on This compound Cytotoxicity analysis->conclusion

Caption: Workflow for assessing the cytotoxicity of this compound dye.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dye ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical pathway of this compound-induced apoptosis.

References

Validation & Comparative

A Comparative Guide to S0456 and Indocyanine Green (ICG) for Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the near-infrared (NIR) fluorescent dye S0456 and the widely used clinical agent Indocyanine Green (ICG). The information presented herein is intended to assist researchers in making informed decisions when selecting a NIR dye for their specific imaging applications. This comparison is based on available physicochemical and photophysical data, supplemented with standardized experimental protocols for performance evaluation.

Introduction to this compound and ICG

This compound is a near-infrared (NIR) fluorescent dye that has gained prominence as the fluorescent component of pafolacianine (OTL38), a folate receptor-targeted imaging agent approved for intraoperative identification of malignant lesions.[1][2][3] Its chemical structure is characterized by a heptamethine cyanine core with a meso-chloro substitution.[4]

Indocyanine Green (ICG) is a tricarbocyanine dye that has been a mainstay in medical diagnostics for decades.[5] It is approved by the U.S. Food and Drug Administration (FDA) for various applications, including determining cardiac output, hepatic function, and for ophthalmic angiography.[5] ICG's utility in fluorescence-guided surgery is also well-established, primarily relying on the enhanced permeability and retention (EPR) effect for tumor accumulation.

Physicochemical and Photophysical Properties

PropertyThis compoundIndocyanine Green (ICG)
Chemical Structure meso-chloro substituted heptamethine cyanineTricarbocyanine
Molecular Weight ~910.49 g/mol ~774.97 g/mol
Excitation Maximum (λex) ~788 nm[6]~780-800 nm (solvent dependent)
Emission Maximum (λem) ~800 nm[6]~810-830 nm (solvent dependent)
Quantum Yield (Φ) Data not publicly available~1.2% in water, can increase in organic solvents or when bound to protein
Molar Extinction Coefficient (ε) Data not publicly available~150,000 - 250,000 M⁻¹cm⁻¹
Solubility Soluble in water (33.33 mg/mL with heating)[7][8]Soluble in water and various organic solvents
Photostability Data not publicly available, but cyanine dyes are generally susceptible to photobleaching[1]Generally considered to have poor photostability, especially in aqueous solutions[9]

Signaling Pathways and Experimental Workflows

To facilitate a standardized comparison of NIR dyes like this compound and ICG, the following experimental workflows are proposed. These diagrams, generated using the DOT language, outline the key steps in determining their photophysical properties and evaluating their performance in a biological context.

G Workflow for NIR Dye Characterization cluster_0 Photophysical Property Measurement cluster_1 In Vitro / In Vivo Evaluation A Prepare Dye Solutions (e.g., in PBS, DMSO) B Measure Absorbance Spectrum (UV-Vis Spectrophotometer) A->B C Measure Emission Spectrum (Fluorometer) A->C E Assess Photostability (Controlled Light Exposure) A->E D Determine Quantum Yield (Relative or Absolute Method) B->D C->D F Cellular Uptake Studies G In Vivo Imaging in Animal Models F->G H Biodistribution Analysis G->H I Signal-to-Background Ratio Calculation G->I

Caption: A generalized workflow for the characterization and evaluation of NIR fluorescent dyes.

Detailed Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method, comparing the dye of interest to a standard with a known quantum yield, is commonly used.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • NIR dye of interest (e.g., this compound)

  • Reference standard with a known quantum yield in the NIR range (e.g., ICG in DMSO, or other commercially available standards)

  • Spectroscopic grade solvents (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

Procedure:

  • Prepare a series of dilutions of both the sample dye and the reference standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

G Quantum Yield Measurement Workflow A Prepare Dilutions (Sample & Standard) B Measure Absorbance (A < 0.1) A->B C Measure Fluorescence (Same λex) A->C E Calculate Quantum Yield (Relative to Standard) B->E D Integrate Emission Spectra C->D D->E

Caption: A simplified workflow for determining the relative fluorescence quantum yield of a NIR dye.

Assessment of Photostability

Photostability is the ability of a dye to resist degradation upon exposure to light.

Materials:

  • Spectrofluorometer or a fluorescence microscope with a stable light source and detector

  • NIR dye solutions of known concentration

  • Quartz cuvettes or microscope slides

Procedure:

  • Prepare solutions of this compound and ICG at the same concentration in the desired solvent (e.g., PBS).

  • Place the samples in the light path of the instrument.

  • Continuously expose the samples to the excitation light source at a constant intensity.

  • Record the fluorescence intensity at regular time intervals over an extended period.

  • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against the exposure time. The rate of decay of the fluorescence signal is an indicator of the dye's photostability.

G Photostability Assessment Workflow A Prepare Dye Solutions (Equal Concentration) B Continuous Light Exposure (Constant Intensity) A->B C Record Fluorescence Intensity (Time Intervals) B->C D Plot Normalized Intensity vs. Time C->D E Compare Decay Rates D->E

Caption: A streamlined workflow for comparing the photostability of fluorescent dyes.

Conclusion

Both this compound and ICG are valuable tools for NIR fluorescence imaging. ICG is a well-characterized, FDA-approved dye with broad clinical applications, though it suffers from poor photostability. This compound is a key component of a targeted imaging agent and likely possesses favorable optical properties, but a lack of publicly available quantitative data for the standalone dye makes a direct, objective comparison challenging.

The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the most suitable dye for their specific research needs. As more data on this compound and other emerging NIR dyes become available, the field of in vivo fluorescence imaging will continue to advance, enabling more sensitive and specific visualization of biological processes.

References

A Comparative Guide to Folate Receptor Targeting Agents: OTL38 vs. S0456 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of folate receptor targeting agents, with a primary focus on OTL38. As S0456 is the fluorescent dye component of OTL38, this document will compare OTL38 with an alternative folate receptor-targeted imaging agent, EC17, to provide a meaningful analysis for researchers in the field.

Introduction to Folate Receptor Targeting

The folate receptor (FR) is a promising target for cancer diagnostics and therapeutics due to its overexpression in various malignancies, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression allows for the specific delivery of imaging agents or therapeutic payloads to tumor cells. This guide delves into the characteristics and performance of OTL38, a near-infrared (NIR) fluorescent agent, and compares it with EC17, a visible-spectrum fluorescent agent, both of which utilize a folate analog for targeting.

OTL38 and this compound: A Clarification

It is crucial to understand the relationship between OTL38 and this compound. OTL38, also known as pafolacianine and marketed as Cytalux, is a folate receptor-targeted imaging agent.[3] It is a conjugate composed of a folate analog, which binds to the folate receptor, and the near-infrared (NIR) fluorescent dye this compound.[4][5] Therefore, this compound is a key component that provides OTL38 with its imaging capabilities, and they are not competing agents.

Performance Comparison: OTL38 vs. EC17

The following tables summarize the quantitative data available for OTL38 and EC17, facilitating a direct comparison of their performance characteristics.

Table 1: Physicochemical and Optical Properties
PropertyOTL38 (Pafolacianine)EC17 (Folate-FITC)This compound (Dye Component of OTL38)
Target Folate Receptor α (FRα)Folate Receptor α (FRα)N/A (Fluorescent Dye)
Excitation Wavelength (λex) 774 - 776 nm[6]~470 - 494 nm[7][8]~788 nm[9]
Emission Wavelength (λem) 794 - 796 nm[6]~520 nm[7]~800 nm[9]
Binding Affinity (Kd for FRα) Relative affinity of ~0.8-1.0 compared to folic acid[10]1.7 nM[11]N/A
Quantum Yield (Φ) Data not available in the searched literature.Data not available in the searched literature.Data not available in the searched literature.
Table 2: Preclinical and Clinical Performance
Performance MetricOTL38 (Pafolacianine)EC17 (Folate-FITC)
Tumor-to-Background Ratio (TBR) in Lung Cancer (preclinical) 2.9 (in orthotopic A549 pulmonary xenografts)[12]Data not available in the searched literature.
Tumor-to-Background Ratio (TBR) in Ovarian Cancer (clinical) In a phase 3 trial, 33% of patients had additional lesions identified that would have been left behind.[13]In a study with 12 patients, 77% of fluorescent lesions were malignant, and 16% of these were not detected by inspection/palpation.[10]
Penetration Depth Superior to visible-range agents, detectable at 10 mm.[12]Limited penetration depth.[14]
Autofluorescence Less autofluorescence compared to visible-range agents.[12]Subject to autofluorescence from benign tissue.[14]

Signaling Pathway and Experimental Workflows

Folate Receptor Signaling and Endocytosis

Folate receptors, upon binding to folate or folate-conjugated molecules like OTL38, can initiate signaling cascades and are internalized through endocytosis. This process is crucial for the accumulation of the imaging agent within the cancer cell.

Folate_Receptor_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Folate_Analog Folate Analog (OTL38/EC17) FR Folate Receptor (FRα) Folate_Analog->FR Binding Endosome Endosome FR->Endosome Endocytosis Signaling Signaling Pathways (e.g., JAK-STAT) FR->Signaling Activation Release Release of Fluorescent Dye Endosome->Release Acidification Recycling Receptor Recycling Endosome->Recycling Transport Recycling->FR Return to Membrane

Caption: Folate receptor binding, signaling, and endocytosis pathway.

Experimental Workflow: In Vitro Binding Assay

A competitive binding assay is commonly used to determine the binding affinity of a new ligand (e.g., OTL38) against a known radiolabeled ligand for the folate receptor.

In_Vitro_Binding_Workflow Start Start Cell_Culture Culture FR-positive cancer cells (e.g., KB cells) Start->Cell_Culture Incubation Incubate cells with a fixed concentration of radiolabeled folic acid and varying concentrations of OTL38 Cell_Culture->Incubation Washing Wash cells to remove unbound ligands Incubation->Washing Lysis Lyse cells Washing->Lysis Measurement Measure radioactivity in cell lysate Lysis->Measurement Analysis Analyze data to determine IC50 and calculate binding affinity (Ki) Measurement->Analysis End End Analysis->End

Caption: Workflow for an in vitro competitive binding assay.

Experimental Workflow: In Vivo Fluorescence Imaging

In vivo imaging studies in animal models are essential to evaluate the tumor-targeting efficacy and pharmacokinetic properties of fluorescent agents.

In_Vivo_Imaging_Workflow Start Start Tumor_Model Establish tumor xenografts in mice (e.g., subcutaneous injection of cancer cells) Start->Tumor_Model Agent_Admin Administer OTL38 or EC17 intravenously Tumor_Model->Agent_Admin Imaging Perform fluorescence imaging at various time points post-injection Agent_Admin->Imaging Data_Acquisition Acquire images of tumor and normal tissues Imaging->Data_Acquisition Analysis Quantify fluorescence intensity and calculate Tumor-to-Background Ratio (TBR) Data_Acquisition->Analysis Biodistribution Perform ex vivo biodistribution study of major organs Analysis->Biodistribution End End Biodistribution->End

Caption: Workflow for an in vivo fluorescence imaging study.

Detailed Experimental Protocols

In Vitro Competitive Binding Assay

Objective: To determine the binding affinity of OTL38 for the folate receptor α (FRα) expressed on cancer cells.

Materials:

  • FRα-positive cancer cell line (e.g., KB cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Radiolabeled folic acid (e.g., [³H]folic acid)

  • Unlabeled OTL38

  • Cell lysis buffer

  • Scintillation counter and vials

  • 24-well plates

Protocol:

  • Cell Seeding: Seed FRα-positive cells in 24-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Ligands: Prepare serial dilutions of unlabeled OTL38 in binding buffer (e.g., serum-free medium). Prepare a stock solution of radiolabeled folic acid at a concentration approximately equal to its Kd for FRα.

  • Competition Reaction:

    • Wash the cells twice with PBS.

    • Add the binding buffer containing the fixed concentration of radiolabeled folic acid to each well.

    • Add the varying concentrations of unlabeled OTL38 to the respective wells. Include wells with only radiolabeled folic acid (total binding) and wells with a large excess of unlabeled folic acid (non-specific binding).

  • Incubation: Incubate the plates at 4°C for 2-4 hours to reach binding equilibrium.

  • Washing: Aspirate the incubation medium and wash the cells three times with ice-cold PBS to remove unbound ligands.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Measurement of Radioactivity: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor (OTL38) concentration.

    • Determine the IC₅₀ value (the concentration of OTL38 that inhibits 50% of the specific binding of the radiolabeled folic acid).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vivo Fluorescence Imaging in a Mouse Xenograft Model

Objective: To evaluate the tumor-targeting ability and pharmacokinetics of OTL38 in a preclinical mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • FRα-positive cancer cell line

  • Matrigel (or similar basement membrane matrix)

  • OTL38 sterile solution for injection

  • In vivo fluorescence imaging system with appropriate filters for NIR imaging

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Tumor Inoculation:

    • Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Agent Administration:

    • Prepare the OTL38 solution for injection according to the desired dosage.

    • Administer the OTL38 solution to the tumor-bearing mice via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Place the anesthetized mouse in the imaging chamber of the in vivo fluorescence imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) using the appropriate excitation and emission filters for OTL38.

    • Acquire a white light image for anatomical reference.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (background).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the Tumor-to-Background Ratio (TBR) at each time point by dividing the average fluorescence intensity of the tumor by that of the background.

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mice.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the dissected tissues using the fluorescence imaging system to determine the biodistribution of OTL38.

Conclusion

OTL38 is a folate receptor-targeted near-infrared fluorescent agent that has demonstrated significant promise in the intraoperative imaging of folate receptor-positive cancers. Its NIR properties offer advantages over visible-spectrum agents like EC17, including deeper tissue penetration and reduced autofluorescence, which can lead to improved tumor detection.[12][14] The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the advancement of targeted cancer imaging and therapies. Further studies to determine the quantum yield of these agents would provide a more complete picture of their photophysical properties and aid in the development of even more sensitive probes.

References

A Comparative Guide to FAPL-S0456 for Fibroblast Activation Protein Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FAPL-S0456 (also known as FTL-S-S0456), a near-infrared (NIR) fluorescent dye conjugate for targeting Fibroblast Activation Protein (FAP), with other prominent FAP-targeting agents. This document is intended to assist researchers and drug development professionals in making informed decisions by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to FAP Targeting

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of solid tumors, while its expression in healthy adult tissues is minimal. This differential expression makes FAP an attractive target for diagnostic imaging and therapeutic interventions in oncology. FAP's enzymatic activity, which includes dipeptidyl peptidase and collagenase functions, plays a crucial role in tumor growth, invasion, and metastasis.

FAPL-S0456 is a novel, small-molecule, near-infrared fluorescent probe designed for real-time intraoperative fluorescence-guided surgery (FGS). It is composed of a potent and selective FAP inhibitor, based on the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, conjugated to the NIR fluorophore S0456.

Comparative Performance Data

The following tables summarize the quantitative performance of FAPL-S0456 in comparison to other FAP-targeting agents, including radiolabeled small molecules and monoclonal antibodies.

Table 1: In Vitro Performance of FAP Inhibitors

CompoundTypeTarget Affinity (IC50/Ki)Specificity
FAPL-S0456 (FTL-S-S0456) NIR Fluorescent Probe~12 nM (Ki)>5000-fold over PREP and DPP-IV
FAPI-04 Radiolabeled Small Molecule6.5 nM (IC50)High
FAPI-46 Radiolabeled Small Molecule-High
FAP-2286 Radiolabeled Peptide-High
Sibrotuzumab Monoclonal Antibody-High

Table 2: In Vivo Performance of FAP-Targeted Imaging Agents

AgentModalityTumor ModelTumor-to-Background Ratio (TBR)Time Point
FAPL-S0456 (FTL-S-S0456) Fluorescence ImagingFaDU (human head and neck squamous cell carcinoma) xenograftHigh (persists for several days)24h, 48h, 72h
[68Ga]Ga-FAPI-04 PET ImagingVarious human cancersVariable, generally high1h post-injection
[68Ga]Ga-FAPI-46 PET ImagingVarious human cancersHigh, often superior to [18F]FDG1h post-injection
[177Lu]FAP-2286 SPECT/TheranosticsHEK293-FAP xenograftHigher tumor retention than [177Lu]FAPI-4624-72h

Mechanism of Action and Signaling Pathways

FAPL-S0456 and other inhibitors based on the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold act by binding to the enzymatic active site of FAP, a serine protease. This inhibition blocks the downstream effects of FAP activity, which are implicated in promoting a pro-tumorigenic microenvironment.

The signaling pathways influenced by FAP are complex and can involve both enzymatic and non-enzymatic functions. FAP activity contributes to extracellular matrix (ECM) remodeling, which can facilitate cancer cell invasion and metastasis. Additionally, FAP has been shown to influence intracellular signaling pathways that regulate cell proliferation, migration, and survival.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_CancerCell Cancer Cell FAP FAP ECM Extracellular Matrix (Collagen, Fibronectin) FAP->ECM Remodeling GrowthFactors Growth Factors (e.g., TGF-β) FAP->GrowthFactors Activation Signaling Intracellular Signaling (e.g., PI3K/Akt) FAP->Signaling Modulation Invasion Invasion & Metastasis ECM->Invasion Proliferation Proliferation GrowthFactors->Proliferation Signaling->Proliferation Signaling->Invasion FAPL_this compound FAPL-S0456 FAPL_this compound->FAP Inhibition Experimental_Workflow A Animal Model (Tumor Xenograft) B FAPL-S0456 Administration (IV) A->B C In Vivo Fluorescence Imaging (Time-course) B->C D Image Acquisition (NIR filters) C->D F Ex Vivo Biodistribution (Optional) C->F E Image Analysis (ROI, TBR) D->E G Data Interpretation & Comparison E->G F->G Comparison_Framework cluster_FAPL_this compound FAPL-S0456 cluster_Radiolabeled_FAPI Radiolabeled FAPIs FAPL_Modality Fluorescence Imaging FAPL_App Intraoperative Guidance (High Resolution) FAPL_Modality->FAPL_App FAPL_Adv Real-time feedback No radiation FAPL_App->FAPL_Adv Radio_Modality PET / SPECT Imaging Radio_App Whole-body staging Theranostics Radio_Modality->Radio_App Radio_Adv High sensitivity Quantitative Radio_App->Radio_Adv FAP_Target FAP Target FAP_Target->FAPL_Modality FAP_Target->Radio_Modality

A Comparative Guide to the Application of S0456 in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

The near-infrared (NIR) fluorescent dye S0456 is a critical component in the development of targeted imaging agents for cancer research and fluorescence-guided surgery.[1][2] Unlike traditional histological stains, this compound is primarily utilized as a payload in fluorescent probes that are designed to selectively illuminate cancer cells and tumors. This guide provides an objective comparison of the application and performance of this compound-based probes across various cancer models and discusses its standing relative to other imaging alternatives.

Performance and Application of this compound-Based Probes

This compound is a NIR fluorescent dye with excitation and emission wavelengths around 788 nm and 800 nm, respectively.[1] Its principal application is as a fluorescent reporter in probes where it is conjugated to a targeting ligand. This targeted approach allows for the specific visualization of tumors that express the corresponding receptor.

The reproducibility of "staining" with this compound-based probes in a research or clinical setting is contingent on several factors, including the specificity and affinity of the targeting ligand, the expression level of the target receptor on the cancer cells, and the pharmacokinetic properties of the probe. While direct quantitative data on the staining reproducibility of this compound itself across different cancer models is not available in the traditional sense of histological staining, the successful application of this compound-conjugated probes in various cancer types demonstrates its versatility and reliability as a fluorescent reporter.

Table 1: Application of this compound-Conjugated Probes in Different Cancer Models

Cancer ModelTargeting Ligand/Probe NameTarget ReceptorApplicationReference
Breast CancerBOEPL-L2-S0456, BOEPL-L3-S0456Luteinizing Hormone-Releasing Hormone Receptor (LHRH-R)In vitro and in vivo tumor imaging[3]
Ovarian CancerBOEPL-L2-S0456, BOEPL-L3-S0456Luteinizing Hormone-Releasing Hormone Receptor (LHRH-R)In vivo tumor imaging[3]
Endometrial CancerBOEPL-L2-S0456, BOEPL-L3-S0456Luteinizing Hormone-Releasing Hormone Receptor (LHRH-R)In vivo tumor imaging[3]
Hypoxic Tumors (e.g., Colon)Hypoxyfluor (CA IX-PEG12-S0456)Carbonic Anhydrase IX (CA IX)In vivo imaging of hypoxic tumors[2]
Folate Receptor-Positive CancersOTL38 (Folate-S0456 conjugate)Folate Receptor (FR)Tumor optical imaging[4]

Comparison with Alternative Fluorescent Dyes

This compound is often compared to other NIR dyes, most notably Indocyanine Green (ICG).

  • Targeting Specificity: The key advantage of this compound lies in its use in targeted probes. While ICG can accumulate in tumors due to the enhanced permeability and retention (EPR) effect, it is not inherently tumor-specific and can lead to lower tumor-to-background ratios.[5] this compound, when conjugated to a high-affinity ligand, can provide much higher specificity.

  • Signal and Brightness: this compound is described as an extremely bright fluorescent dye.[6] The brightness of a targeted probe is a combination of the dye's quantum yield and the number of molecules accumulated at the target site.

  • Applications: ICG is FDA-approved and widely used for various applications, including sentinel lymph node mapping and assessing tissue perfusion.[7][8] this compound is predominantly used in a research and preclinical setting for the development of novel targeted imaging agents.

Experimental Protocols

The following is a generalized protocol for the application of a targeted this compound-based fluorescent probe for in vivo imaging and subsequent ex vivo tissue analysis, based on methodologies described in the literature.

In Vivo Administration and Imaging:

  • Probe Preparation: The this compound-conjugated probe is dissolved in a biocompatible vehicle, such as a saline solution with a small percentage of a solubilizing agent like DMSO, to the desired concentration.

  • Animal Models: Tumor models are established in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells.

  • Probe Administration: The probe is administered to the tumor-bearing mice, typically via intravenous (tail vein) injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 8, 12 hours), the animals are anesthetized and imaged using a near-infrared fluorescence imaging system.[3] This allows for the visualization of probe accumulation in the tumor.

Ex Vivo Tissue Analysis:

  • Tissue Harvest: After the final in vivo imaging, the animals are euthanized, and the tumor, as well as major organs, are excised.

  • Ex Vivo Imaging: The excised tissues are immediately imaged with the NIR fluorescence system to confirm tumor-specific signal and assess biodistribution.

  • Histological Correlation (Optional): The fluorescently imaged tissues can then be fixed in formalin, embedded in paraffin, and sectioned for standard histological staining (e.g., H&E) or immunohistochemistry to correlate the fluorescent signal with tumor morphology and the expression of the target receptor.

Visualizations

Experimental_Workflow Experimental Workflow for this compound-Based Probe Evaluation cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase A This compound Probe Preparation C Intravenous Injection A->C B Tumor Model Establishment B->C D NIR Fluorescence Imaging C->D Time Points E Tissue Harvest D->E F Ex Vivo NIR Imaging E->F G Histological Analysis F->G

Caption: Workflow for evaluating a targeted this compound probe.

Signaling_Pathway Mechanism of Targeted this compound Probe Action Probe This compound-Ligand Conjugate Receptor Tumor-Specific Receptor Probe->Receptor Binding CancerCell Cancer Cell Receptor->CancerCell Internalization Internalization Receptor->Internalization Signal NIR Fluorescence Signal Internalization->Signal

Caption: Targeted this compound probe binding and signal generation.

References

A Comparative Guide to S0456 for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the near-infrared (NIR) fluorescent dye S0456 and its performance in deep tissue imaging against other common alternatives. The information presented is supported by experimental data to aid in the selection of the most suitable imaging agent for your research needs.

The ever-growing field of in vivo imaging demands fluorescent probes that can penetrate deep into biological tissues with high signal fidelity. In the quest for clearer and deeper imaging, near-infrared (NIR) fluorophores have become indispensable tools. Among these, this compound has emerged as a promising candidate, particularly when utilized in targeted molecular probes. This guide will delve into the performance of this compound, comparing it with established alternatives to provide a comprehensive overview for researchers.

This compound: A Near-Infrared Emitter for Enhanced Imaging

This compound is a NIR fluorescent dye with an excitation wavelength of approximately 788 nm and an emission wavelength of around 800 nm.[1][2] Its operation within the NIR-I window (700-900 nm) offers significant advantages for deep tissue imaging compared to traditional visible light fluorophores. This is primarily due to the reduced absorption and scattering of NIR light by biological tissues, as well as lower autofluorescence, leading to a better signal-to-background ratio.[3]

A notable application of this compound is its use as the fluorescent component in the folate receptor-targeted probe OTL38.[4][5] This conjugate allows for the specific visualization of folate receptor-positive cancer cells, making it a valuable tool in pre-clinical and clinical cancer research.[3][6]

Performance Comparison of this compound and Alternatives

To provide a clear comparison, the following table summarizes the key performance indicators of this compound and its conjugate OTL38 against other widely used NIR probes.

FeatureThis compound / OTL38Indocyanine Green (ICG)IRDye 800CWEC17 (Visible Dye)
Excitation (nm) ~788 / ~774-776[1][7]~780~774~470
Emission (nm) ~800 / ~793-794[1][7]~805~789[8]~520[3]
Imaging Window NIR-INIR-INIR-IVisible
In Vivo Signal-to-Background Ratio (SBR) OTL38 showed a 3.3-fold mean improvement in SBR over EC17 in a murine tumor model.[3]Generally lower SBR compared to targeted probes due to non-specific binding.High SBR, particularly when conjugated to targeting moieties.[8]Lower SBR in deep tissue due to autofluorescence and light scattering.[3]
Tissue Penetration OTL38 demonstrated superior tissue penetration compared to visible range agents, with a detectable signal at 10 mm depth in ex vivo lung tissue.[9]Good tissue penetration, but can be limited by non-specific tissue uptake.Good tissue penetration, a widely used NIR dye for in vivo imaging.[8]Limited tissue penetration, with no signal observed deeper than 1 mm in ex vivo lung tissue.[9]
Targeting Moiety OTL38 is conjugated to a folate analog for targeting folate receptor-positive cells.[3][6]Non-targeted, relies on the enhanced permeability and retention (EPR) effect for tumor accumulation.Can be conjugated to various targeting ligands, such as antibodies or peptides.[8]Folate-targeted.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for in vivo deep tissue imaging using a targeted this compound-based probe like OTL38.

In Vivo Tumor Imaging in a Murine Model

This protocol is adapted from studies involving folate receptor-targeted imaging in mice with xenograft tumors.

1. Animal Model and Tumor Induction:

  • Nude mice are typically used to prevent rejection of human cancer cell xenografts.

  • Folate receptor-positive cancer cell lines (e.g., KB, HeLa) are cultured under standard conditions.[3]

  • A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a suitable size (e.g., 5-10 mm in diameter) before imaging.

2. Probe Administration:

  • OTL38 is administered via intravenous (tail vein) injection.

  • A typical dose is 0.025 mg/kg body weight.[6]

  • The probe is infused over a period of approximately 60 minutes.

3. In Vivo Fluorescence Imaging:

  • Imaging is performed at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours) to determine the optimal imaging window.

  • The mouse is anesthetized and placed in a small animal in vivo imaging system equipped for NIR fluorescence imaging.

  • The imaging system is configured with the appropriate excitation and emission filters for this compound/OTL38 (Excitation: ~770-780 nm, Emission: ~800-810 nm).

  • Whole-body fluorescence images are acquired.

4. Ex Vivo Organ Imaging and Biodistribution:

  • After the final in vivo imaging session, the mouse is euthanized.

  • Major organs (tumor, liver, kidneys, spleen, lungs, heart, etc.) are harvested.

  • The organs are arranged and imaged ex vivo using the same imaging system to assess the biodistribution of the probe.

5. Data Analysis:

  • Regions of interest (ROIs) are drawn around the tumor and adjacent normal tissue to quantify the fluorescence intensity.

  • The signal-to-background ratio (SBR) is calculated by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in deep tissue imaging with a targeted probe like OTL38, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Model Preparation cluster_imaging Imaging Procedure cell_culture Cell Culture (FR+ Cancer Cells) tumor_induction Tumor Induction (Subcutaneous Injection) cell_culture->tumor_induction probe_admin Probe Administration (IV Injection of OTL38) tumor_induction->probe_admin animal_model Nude Mouse animal_model->tumor_induction invivo_imaging In Vivo Imaging (NIR Fluorescence) probe_admin->invivo_imaging exvivo_imaging Ex Vivo Organ Imaging invivo_imaging->exvivo_imaging data_analysis Data Analysis (SBR Calculation) exvivo_imaging->data_analysis

Experimental workflow for in vivo imaging.

Signaling_Pathway OTL38 OTL38 (this compound-Folate) FR Folate Receptor (FR) (Overexpressed on Cancer Cells) OTL38->FR Binding Internalization Receptor-Mediated Endocytosis FR->Internalization CancerCell Cancer Cell Fluorescence NIR Fluorescence Signal (Deep Tissue Detection) Internalization->Fluorescence

Targeted delivery and imaging mechanism.

Conclusion

This compound, particularly when incorporated into a targeted probe like OTL38, demonstrates significant advantages for deep tissue imaging. Its NIR fluorescence properties lead to improved signal-to-background ratios and greater penetration depth compared to visible light fluorophores. While direct quantitative comparisons of the standalone this compound dye with other NIR probes in standardized assays are still emerging, the performance of its targeted conjugate, OTL38, in preclinical and clinical studies highlights its potential as a powerful tool for cancer research and fluorescence-guided surgery. The choice of a fluorescent probe will ultimately depend on the specific requirements of the research application, including the target, the required imaging depth, and the desired signal-to-background ratio. This guide provides a foundational understanding to aid in that critical decision-making process.

References

Understanding Cross-Reactivity: A Guide for Targeted Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the development of targeted molecular agents for imaging and therapy, ensuring specificity is paramount. Off-target binding, or cross-reactivity, can lead to misleading experimental results, poor imaging contrast, and potential toxicity. This guide provides an overview of the principles of cross-reactivity assessment, using the near-infrared (NIR) fluorescent dye S0456 as a case study for the importance of such evaluations.

This compound is a NIR fluorescent dye with excitation and emission maxima around 788 nm and 800 nm, respectively.[1] It is not typically used as a standalone agent but is conjugated to targeting ligands to create specific molecular probes. For instance, OTL38 (also known as Pafolacianine) is a conjugate of folate and this compound that targets the Folate Receptor-α (FRα), a protein overexpressed in various cancers. Another example involves conjugating this compound to a biotin-based ligand to target the Sodium Multivitamin Transporter (SMVT), a carrier protein for essential vitamins.

While these conjugates are designed for high-affinity binding to their intended receptors, it is crucial to evaluate their potential interactions with other structurally related or unrelated receptors. Such cross-reactivity studies are essential to validate the probe's specificity and ensure that the observed signal is truly representative of the target's expression.

Comparative Analysis of Receptor Binding Specificity

To assess the specificity of a targeted probe like an this compound conjugate, its binding affinity is tested against a panel of receptors. The results are typically presented as the inhibition constant (Kᵢ), which indicates the concentration of the probe required to block 50% of a known radioligand from binding to the receptor. A lower Kᵢ value signifies higher binding affinity.

The following table illustrates a hypothetical cross-reactivity profile for a targeted this compound probe.

Receptor TargetLigand ConjugatePrimary Target Kᵢ (nM)Off-Target ReceptorOff-Target Kᵢ (nM)Selectivity (Fold Difference)
Folate Receptor-α (FRα)Folate-S04561.5Receptor B1,200800
Receptor C>10,000>6,667
Sodium Multivitamin Transporter (SMVT)Biotin-S045615Receptor D4,500300
Receptor E>10,000>667

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound conjugates.

Experimental Protocol: Radioligand Binding Assay

The gold standard for determining the binding affinity and specificity of a compound is the competitive radioligand binding assay.[2] This assay measures the ability of a test compound (e.g., an this compound conjugate) to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity.

Key Steps:
  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[3]

    • Three types of wells are prepared:

      • Total Binding: Contains the cell membrane preparation and a fixed concentration of the radioligand.

      • Non-specific Binding (NSB): Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand known to saturate the receptor binding sites.

      • Test Compound: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., Folate-S0456).

  • Incubation:

    • The plate is incubated, typically for 60-120 minutes, at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[3]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This process separates the membranes with bound radioligand from the free radioligand in the solution.[2]

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[3]

  • Detection:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity trapped on the filters is measured using a scintillation counter (e.g., a MicroBeta counter).[3]

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The data for the test compound is plotted as the percentage of specific binding versus the log concentration of the compound.

    • A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.[3]

G prep 1. Membrane Preparation (Cells/Tissues expressing receptor) plate 2. Assay Plate Setup (Total, NSB, Test Compound wells) prep->plate Add membranes to wells incubate 3. Incubation (Reach binding equilibrium) plate->incubate Incubate at controlled temp filter 4. Filtration (Separate bound from free radioligand) incubate->filter Terminate reaction count 5. Scintillation Counting (Measure radioactivity) filter->count Measure bound radioligand analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze Generate binding curve

Caption: Workflow for a competitive radioligand binding assay.

Biological Context of Primary Targets

Understanding the biological role of the intended targets is crucial for interpreting binding data and predicting the in vivo behavior of a molecular probe.

Folate Receptor-α (FRα) Signaling

FRα is a glycosyl-phosphatidylinositol (GPI) anchored protein that binds and internalizes folate and its conjugates into the cell via endocytosis.[4] Beyond its role in folate transport for DNA synthesis and repair, emerging evidence suggests FRα is also involved in intracellular signaling.[4] Upon ligand binding, FRα can activate signaling cascades that promote cell proliferation and survival, such as the JAK-STAT3 and ERK1/2 pathways.[5][6] Its overexpression in many cancers makes it an attractive target for delivering imaging agents and therapeutics directly to tumor cells.[6]

cluster_membrane Cell Membrane FR Folate Receptor α (FRα) JAK JAK FR->JAK Activates ERK ERK1/2 FR->ERK Activates Folate Folate-S0456 Folate->FR Binds STAT3 STAT3 JAK->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes ERK->Proliferation Promotes

Caption: Simplified signaling pathways associated with Folate Receptor-α.

Sodium Multivitamin Transporter (SMVT)

The Sodium Multivitamin Transporter (SMVT), the product of the SLC5A6 gene, is a transmembrane protein responsible for the sodium-dependent uptake of several essential water-soluble vitamins, including biotin, pantothenic acid (vitamin B5), and lipoic acid.[7][8] It plays a critical role in cellular metabolism. The transporter functions by coupling the influx of its substrates to the electrochemical gradient of sodium ions.[8] Given its expression in various tissues and its role in transporting essential nutrients, SMVT is being explored as a potential target for the delivery of drugs and imaging agents to specific cells.[9]

cluster_membrane Cell Membrane cluster_out cluster_in SMVT SMVT Biotin_in Biotin-S0456 SMVT->Biotin_in Co-transport Na_in Na+ SMVT->Na_in Co-transport Biotin Biotin-S0456 Biotin->SMVT Na Na+ Na->SMVT

Caption: Transport mechanism of the Sodium Multivitamin Transporter (SMVT).

References

A Comparative Review of S0456 (in OTL38) and Other Folate-Targeted Probes for Cellular Imaging and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of cellular markers is paramount for advancing diagnostics and therapeutics. Folate receptors (FRs), particularly the alpha isoform (FRα), are overexpressed in a wide array of cancers, making them an attractive target for selective delivery of imaging agents and therapeutics. This guide provides a detailed comparative review of the folate-targeted probe S0456, the fluorescent dye component of OTL38, and other prominent folate-targeted probes, namely EC17 and FolateSiR-1. We present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Performance Comparison of Folate-Targeted Probes

The efficacy of a targeted probe is determined by several key parameters, including its binding affinity to the target receptor, the signal-to-background ratio it can achieve, and its optical properties. The following table summarizes the quantitative data for this compound (OTL38), EC17, and FolateSiR-1.

ParameterThis compound (in OTL38)EC17 (Folate-FITC)FolateSiR-1
Fluorophore Class Cyanine DyeFluoresceinSilicon Rhodamine
Excitation Wavelength (nm) ~774~470-494~652
Emission Wavelength (nm) ~794~520~674
Wavelength Spectrum Near-Infrared (NIR)VisibleNear-Infrared (NIR)
Binding Affinity (Kd) for FRα High (Relative Affinity ~0.8-1.0 vs Folic Acid)1.7 nMNot explicitly reported, but designed for high affinity
Binding Affinity (Kd) for FRβ High (Relative Affinity ~0.9 vs Folic Acid)0.8 nMNot explicitly reported
In Vitro Signal-to-Background Ratio (SBR) 1.4-fold higher than EC17 after 60 mins in HeLa and KB cells[1]Lower than OTL38 in direct comparison studies[1]High tumor-to-background ratio (up to 83) reported in vivo
In Vivo Signal-to-Background Ratio (SBR) 3.3-fold higher than EC17 in murine models[1]Lower than OTL38 in direct comparison studies[1]High tumor-to-background ratio demonstrated in mice

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of folate-targeted probes. Below are the methodologies for key experiments cited in the comparison.

In Vitro Competitive Binding Assay (for OTL38)

This protocol is designed to determine the relative binding affinity of a folate-targeted probe compared to folic acid.

  • Cell Culture: FR-positive cells (e.g., KB cells) are cultured in folate-free RPMI medium supplemented with 10% fetal bovine serum.

  • Radioligand Binding: Cells are incubated with a constant concentration of a radiolabeled folate, such as [³H]-folic acid.

  • Competitive Inhibition: Increasing concentrations of the unlabeled competitor (OTL38 or unlabeled folic acid) are added to the cells along with the radiolabeled folate.

  • Incubation: The cells are incubated at 37°C to allow for competitive binding to the folate receptors.

  • Washing and Lysis: Cells are washed with cold phosphate-buffered saline (PBS) to remove unbound ligands, followed by cell lysis.

  • Scintillation Counting: The amount of radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the radiolabeled folate binding (IC50) is determined. The relative affinity (RA) is calculated as the ratio of the IC50 of the competitor to the IC50 of folic acid.[2]

In Vitro and In Vivo Signal-to-Background Ratio (SBR) Comparison (OTL38 vs. EC17)

This protocol outlines the methodology for comparing the imaging performance of two different folate-targeted probes.[1]

In Vitro SBR:

  • Cell Seeding: FR-positive cells (e.g., HeLa, KB) are seeded in appropriate culture plates.

  • Probe Incubation: Cells are incubated with equimolar concentrations of OTL38 or EC17 for varying durations (e.g., up to 60 minutes).

  • Fluorescence Microscopy: Live-cell fluorescence imaging is performed using appropriate filter sets for each probe's excitation and emission wavelengths.

  • SBR Calculation: The fluorescence intensity of the cells is measured and divided by the fluorescence intensity of the background (an area without cells) to calculate the SBR.

In Vivo SBR:

  • Animal Model: Immunocompromised mice are subcutaneously injected with FR-positive tumor cells (e.g., HeLa, KB) to establish xenograft tumors.

  • Probe Administration: Once tumors reach a suitable size, mice are intravenously injected with either OTL38 or EC17.

  • Intraoperative Imaging: At specific time points post-injection, the mice are anesthetized, and the tumors are surgically exposed.

  • Fluorescence Imaging: A dedicated intraoperative imaging system is used to capture fluorescence images of the tumors and surrounding tissues.

  • SBR Calculation: The average fluorescence intensity of the tumor is divided by the average fluorescence intensity of adjacent normal tissue (e.g., muscle) to determine the in vivo SBR.[1]

Visualizing the Mechanism: Folate Receptor-Mediated Endocytosis

The cellular uptake of folate-targeted probes is primarily mediated by folate receptor-mediated endocytosis. Understanding this pathway is crucial for optimizing probe design and interpreting experimental results.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Probe Folate-Targeted Probe (e.g., this compound) FR Folate Receptor (FRα) Folate-Probe->FR Binding FR_Bound FR-Probe Complex FR->FR_Bound Clathrin_Pit Clathrin-Coated Pit FR_Bound->Clathrin_Pit Internalization Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Pit->Endosome Late_Endosome Late Endosome/Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Recycled_FR Recycled FR Late_Endosome->Recycled_FR Released_Probe Released Probe Late_Endosome->Released_Probe Acidic pH-induced Release Recycled_FR->FR Recycling to Cell Surface Experimental_Workflow Workflow for Comparative Analysis of Folate-Targeted Probes Probe_Selection Select Probes (this compound, EC17, FolateSiR-1) In_Vitro In Vitro Characterization Probe_Selection->In_Vitro Binding_Assay Binding Affinity Assay (Kd/RA determination) In_Vitro->Binding_Assay Cell_Uptake Cellular Uptake & SBR (FR+ vs FR- cells) In_Vitro->Cell_Uptake In_Vivo In Vivo Evaluation Cell_Uptake->In_Vivo Animal_Model Tumor Xenograft Model (e.g., mice with KB/HeLa tumors) In_Vivo->Animal_Model Imaging In Vivo Imaging & SBR (Tumor vs. Normal Tissue) Animal_Model->Imaging Biodistribution Biodistribution Studies Animal_Model->Biodistribution Data_Analysis Comparative Data Analysis Imaging->Data_Analysis Biodistribution->Data_Analysis Conclusion Conclusion on Probe Performance Data_Analysis->Conclusion

References

Comparative Analysis of In Vivo Biodistribution and Clearance: S0456-Based Near-Infrared Dyes Versus Alternative Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo performance of the near-infrared fluorescent dye S0456, its conjugates, and other commercially available imaging agents. This document provides a detailed overview of their biodistribution profiles and clearance mechanisms, supported by experimental data and standardized protocols.

The near-infrared (NIR) fluorescent dye this compound serves as a critical component in the development of targeted imaging agents for fluorescence-guided surgery and diagnostics. Its conjugation to targeting moieties, such as folate receptor alpha (FRα) and fibroblast activation protein (FAP), has led to the creation of promising candidates like OTL38 and FTL-S-S0456 for enhanced tumor visualization.[1][2] Understanding the in vivo biodistribution and clearance of these this compound-based agents in comparison to other widely used NIR dyes is paramount for the selection and development of optimal imaging probes. This guide presents a comparative analysis of this compound-conjugates against notable alternatives, including Indocyanine Green (ICG), IRDye 800CW, and ZW800-1, with a focus on quantitative data, experimental methodologies, and workflow visualization.

Quantitative Biodistribution Analysis

The following table summarizes the in vivo biodistribution of this compound-conjugates and alternative NIR dyes in key organs of tumor-bearing mice. Data is presented as the percentage of injected dose per gram of tissue (%ID/g) where available, providing a standardized metric for comparison. It is important to note that biodistribution profiles can be significantly influenced by the targeting ligand, the animal model, and the specific experimental conditions.

AgentTargeting MoietyTumorLiverKidneySpleenLungMuscleClearance Profile
OTL38 (this compound-Folate) Folate Receptor αHigh Uptake (FRα+)LowHighLowLowLowPrimarily renal clearance.
FTL-S-S0456 Fibroblast Activation ProteinHigh Uptake (FAP+)LowHighLowLowLowRapid clearance from healthy tissues.
Indocyanine Green (ICG) None (Non-targeted)Variable (EPR effect)Very HighLowHighModerateLowPredominantly hepatic clearance.
IRDye 800CW None (Non-targeted)Variable (EPR effect)HighModerateModerateModerateLowMixed renal and hepatic clearance.
ZW800-1 None (Non-targeted)LowLowVery HighLowLowLowRapid renal clearance.[3]

Note: The data presented is a synthesis from multiple preclinical studies. Direct quantitative comparison as %ID/g for all agents from a single study is limited. "High," "Moderate," and "Low" are used to represent relative uptake based on available fluorescence intensity and semi-quantitative data when precise %ID/g values are not available.

Experimental Protocols

The following methodologies represent a standard approach for conducting in vivo biodistribution and clearance studies of near-infrared fluorescent dyes in preclinical mouse models.

Animal Models

Female athymic nude mice (4-6 weeks old) are typically used for xenograft tumor models. Tumor cells expressing the target of interest (e.g., KB or HeLa cells for folate receptor-positive tumors) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (typically 100-300 mm³) before the imaging agent is administered.

Administration of Imaging Agents

The NIR dye, either as a standalone agent or conjugated to a targeting ligand, is typically dissolved in a sterile vehicle such as phosphate-buffered saline (PBS). The solution is administered to the mice via intravenous (tail vein) injection. The dosage can vary depending on the agent but is generally in the range of 1-10 nmol per mouse.

In Vivo and Ex Vivo Fluorescence Imaging

At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), mice are anesthetized, and whole-body in vivo fluorescence imaging is performed using a suitable imaging system (e.g., IVIS Spectrum, Pearl Trilogy). After the final in vivo imaging session, the mice are euthanized. Major organs (tumor, liver, kidneys, spleen, lungs, heart, muscle, etc.) are excised, rinsed, and arranged for ex vivo fluorescence imaging. This ex vivo analysis provides a more accurate measure of dye accumulation in individual organs without the confounding effects of tissue depth and autofluorescence.

Quantitative Analysis of Biodistribution

To determine the percentage of injected dose per gram of tissue (%ID/g), the following steps are taken:

  • Fluorescence Quantification: The average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) is measured for each organ from the ex vivo images using the imaging system's software.

  • Standard Curve Generation: A standard curve is created by imaging known concentrations of the fluorescent dye.

  • Tissue Homogenization: The excised organs are weighed and then homogenized. The fluorescence of the tissue homogenate is measured using a fluorescence plate reader.

  • Calculation of %ID/g: The amount of dye in each organ is determined from the standard curve. The %ID/g is then calculated using the following formula:

    %ID/g = [(Amount of dye in organ) / (Total injected dose of dye)] / (Weight of the organ in grams) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo biodistribution and clearance study of a near-infrared fluorescent dye.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging cluster_analysis Data Analysis animal_model Animal Model Preparation (Tumor Xenograft) injection Intravenous Injection animal_model->injection agent_prep Imaging Agent Preparation (Dissolution in Vehicle) agent_prep->injection in_vivo In Vivo Imaging (Multiple Time Points) injection->in_vivo ex_vivo Ex Vivo Imaging of Organs in_vivo->ex_vivo quantification Fluorescence Quantification (ROI Analysis) ex_vivo->quantification biodistribution Calculation of %ID/g quantification->biodistribution clearance Clearance Profile Determination biodistribution->clearance targeting_mechanism cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_clearance Clearance Organs s0456_conjugate This compound-Conjugate (e.g., OTL38) receptor Target Receptor (e.g., Folate Receptor) s0456_conjugate->receptor Binding kidney Kidney s0456_conjugate->kidney Renal Clearance liver Liver s0456_conjugate->liver Hepatic Clearance internalization Receptor-Mediated Endocytosis receptor->internalization accumulation Intracellular Accumulation internalization->accumulation Fluorescence Signal

References

Safety Operating Guide

Essential Safety and Handling Guide for S0456 (L-Serine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "S0456" is not a standardized chemical name. This guide is based on the assumption that "this compound" refers to the amino acid L-Serine (CAS No. 56-45-1), as indicated by several chemical supplier safety data sheets where similar codes are used as product identifiers. It is crucial to confirm the identity of your specific substance and consult its official Safety Data Sheet (SDS) before handling.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Serine.

I. Personal Protective Equipment (PPE)

While L-Serine is generally considered non-hazardous, adherence to standard laboratory safety practices is essential to minimize any potential risks.[1] The following PPE is recommended:

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles should be worn to protect against dust particles.[2][3][4]

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber gloves.[2][5] Gloves should be inspected before use and disposed of properly after handling the substance.[5]

  • Skin and Body Protection: A standard laboratory coat is recommended to prevent skin contact.[4] In cases of potential repeated or prolonged contact, additional protective clothing may be necessary.[3]

  • Respiratory Protection: If dust is generated during handling, a NIOSH-approved N95 or P1 particulate respirator is recommended.[2][5]

II. Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of L-Serine and ensuring a safe laboratory environment.

  • Handling:

    • Avoid generating dust.

    • Ensure adequate ventilation in the handling area.[2]

    • Wash hands thoroughly after handling the substance.[6]

    • Avoid contact with eyes, skin, and clothing.[6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][3][7]

    • Keep the container tightly closed to protect from moisture and light.[3][7]

    • Store away from strong oxidizing agents.[1][3]

III. Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed:

  • Spill Response:

    • For non-emergency personnel, avoid inhaling any dust and evacuate the immediate area if necessary.

    • Wear appropriate PPE as outlined in Section I.

    • Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][3]

    • Clean the spill area thoroughly with water.[1]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • Leave the chemical in its original container and do not mix it with other waste.

    • Handle uncleaned containers as you would the product itself.

IV. First Aid Measures

In case of exposure, follow these first aid guidelines:

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[2]

  • Eye Contact: Immediately rinse the eyes with plenty of water for several minutes. If present, remove contact lenses and continue rinsing.[1]

  • Ingestion: Rinse the mouth with water. If the person feels unwell, call a poison center or doctor.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 56-45-1[2]
Molecular Formula C₃H₇NO₃[1]
Molecular Weight 105.09 g/mol [1]
Melting Point Approximately 228 °C[1][3]
Appearance White crystalline powder[1][3][4]
Odor Odorless[1][3][7]
Solubility in Water 250 - 260 g/L[3]
pH 5.2 - 6.2 (in a 10g/100mL solution)[3]

Experimental Workflow: Handling and Disposal

G Workflow for Handling and Disposal of this compound (L-Serine) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Ensure Adequate Ventilation prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Weigh L-Serine (Avoid Dust Generation) prep_workspace->handling_weigh Proceed to Handling handling_use Use in Experiment handling_weigh->handling_use cleanup_decon Decontaminate Workspace handling_use->cleanup_decon Experiment Complete spill_alert Alert Others in the Area handling_use->spill_alert If Spill Occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash spill_contain Contain the Spill spill_alert->spill_contain spill_collect Collect Spilled Material spill_contain->spill_collect spill_clean Clean the Spill Area spill_collect->spill_clean spill_dispose Dispose of as Hazardous Waste spill_clean->spill_dispose spill_dispose->cleanup_decon After Spill Cleanup

Caption: A flowchart outlining the key steps for the safe handling, cleanup, and disposal of L-Serine in a laboratory setting.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.